cyclohexanolate;titanium(4+)
Description
Overview of Titanium(IV) Alkoxides in Organometallic Chemistry
Titanium(IV) alkoxides are a cornerstone of organometallic chemistry, valued for their role as versatile precursors and catalysts. mdpi.com These compounds, with the general formula Ti(OR)₄, where R is an alkyl group, are typically colorless liquids or solids that are highly sensitive to moisture. wikipedia.org Their high reactivity stems from the electrophilic nature of the titanium(IV) center and the lability of the titanium-oxygen bond.
One of the most significant applications of titanium(IV) alkoxides is in the sol-gel process . noahchemicals.comrsc.org In this method, the controlled hydrolysis and condensation of a titanium alkoxide precursor lead to the formation of a solid network of titanium dioxide (TiO₂). noahchemicals.comwikipedia.org This process is widely used to produce high-purity ceramic materials, thin films, and nanoparticles with tailored properties. noahchemicals.comresearchgate.net The reaction can be generalized as:
Ti(OR)₄ + 2H₂O → TiO₂ + 4ROH wikipedia.org
In the realm of catalysis, titanium(IV) alkoxides are indispensable. They are key components in various organic transformations, including:
Sharpless epoxidation: Titanium isopropoxide is a crucial catalyst for the asymmetric epoxidation of allylic alcohols. noahchemicals.com
Olefin polymerization: In combination with organoaluminum compounds, titanium alkoxides can catalyze the polymerization of olefins and dienes. mdpi.com For instance, the Ti(OR)₄–AlEt₃ system is used for the selective dimerization of ethylene (B1197577) to 1-butene. mdpi.com
Lactide polymerization: Titanium alkoxides have been demonstrated to be effective catalysts for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. researchgate.net The properties of the resulting polymer can be influenced by the structure of the alkoxide ligand. researchgate.net
The reactivity of titanium(IV) alkoxides can be tuned by modifying the steric and electronic properties of the alkyl groups on the alkoxide ligands. rsc.org
Significance of Cyclohexanolate Ligands in Coordination and Catalysis
The cyclohexanolate ligand, derived from cyclohexanol (B46403), imparts specific steric and electronic properties to a metal center. The bulky cyclohexyl group can influence the coordination environment of the titanium atom, affecting the reactivity and selectivity of the resulting complex.
In catalysis, the nature of the ligand is paramount. The steric bulk of the cyclohexanolate ligand can create a specific pocket around the metal center, which can lead to enhanced selectivity in catalytic reactions. For example, in C-H oxidation catalysis, increasing the bulk of alkoxide substituents has been shown to decrease the reaction rate but slightly increase selectivity. acs.org
Furthermore, the electronic properties of the ligand, such as its ability to donate electron density to the metal, can modulate the metal's reactivity. The second coordination sphere, the region beyond the ligands directly bonded to the metal, can also play a crucial role. nih.gov Interactions like hydrogen bonding within this sphere can influence the catalyst's activity and selectivity. nih.gov Ligands can also be "non-innocent," meaning they actively participate in the chemical transformation by acting as an electron reservoir or by being involved in bond-making and bond-breaking processes. wikipedia.org
While specific studies on the catalytic applications of titanium(IV) cyclohexanolate are limited, the principles of ligand design suggest that the cyclohexanolate ligand could be used to fine-tune the catalytic properties of titanium-based systems for various organic transformations.
Historical Context and Evolution of Titanium(IV) Alkoxide Research
The study of titanium chemistry began with the discovery of the element in 1791 by William Gregor and its naming by Martin Heinrich Klaproth. wikipedia.org However, the development of titanium alkoxide chemistry occurred much later. The 19th century saw initial observations of the formation of gels from silicon alkoxides upon exposure to moisture, laying the groundwork for what would become sol-gel chemistry. rsc.org
The mid-20th century marked a significant turning point with the rise of organometallic chemistry. The discovery of compounds like titanium isopropoxide in the 1950s opened up new avenues for synthesis and catalysis. noahchemicals.com Early research focused on their synthesis, often through the reaction of titanium tetrachloride with alcohols, and their basic reactivity, particularly their high sensitivity to water. wikipedia.orgrsc.org
The latter half of the 20th century and the early 21st century have seen an explosion in the applications of titanium alkoxides. The development of the sol-gel process provided a versatile method for materials synthesis. rsc.org In catalysis, the work of pioneers like K. Barry Sharpless on asymmetric epoxidation highlighted the power of titanium alkoxides in stereoselective synthesis. noahchemicals.com Research has since expanded to include their use in polymerization, C-H activation, and the development of advanced materials. mdpi.comacs.org
Modern research continues to explore the nuances of titanium alkoxide chemistry, with a focus on designing new catalysts with enhanced activity and selectivity through ligand modification and understanding the role of the second coordination sphere. nih.govnih.gov
Scope and Academic Relevance of Cyclohexanolate;Titanium(4+) Investigations
While titanium(IV) cyclohexanolate itself may not be the most extensively studied member of its class, its investigation holds academic relevance within the broader context of titanium alkoxide chemistry. Research into this compound and its derivatives can contribute to a deeper understanding of structure-property relationships in titanium-based systems.
The synthesis of titanium(IV) cyclohexanolate would likely follow established methods for preparing other titanium alkoxides, such as the reaction of titanium tetrachloride or another titanium halide with cyclohexanol, or through alcohol exchange with a more common titanium alkoxide like titanium isopropoxide. nih.govresearchgate.net
The academic relevance of studying titanium(IV) cyclohexanolate lies in several areas:
Catalyst Development: Investigating its catalytic activity in various reactions could reveal unique selectivities imparted by the cyclohexanolate ligand. This could lead to the development of new, more efficient catalytic systems.
Materials Science: As a precursor in sol-gel processes, titanium(IV) cyclohexanolate could be used to synthesize TiO₂ materials with specific morphologies and properties. The organic component, cyclohexanol, released during hydrolysis could also act as a template, influencing the final structure of the material.
Fundamental Organometallic Chemistry: Studying the structure, bonding, and reactivity of titanium(IV) cyclohexanolate and its complexes provides valuable data for understanding the fundamental principles of organometallic chemistry. This includes exploring its aggregation behavior in solution and its reactivity with various substrates.
The table below provides a summary of related titanium alkoxide compounds and their applications, offering a glimpse into the potential areas of investigation for titanium(IV) cyclohexanolate.
| Compound Name | Formula | Key Applications |
| Titanium(IV) isopropoxide | Ti(OCH(CH₃)₂)₄ | Catalyst in Sharpless epoxidation, precursor for TiO₂ synthesis via sol-gel process wikipedia.orgnoahchemicals.com |
| Titanium(IV) ethoxide | Ti(OCH₂CH₃)₄ | Precursor for TiO₂ films via sol-gel and chemical vapor deposition wikipedia.org |
| Titanium(IV) butoxide | Ti(O(CH₂)₃CH₃)₄ | Used in the synthesis of light-transparent materials with enhanced refractive index researchgate.net |
| Titanium(IV) chloride | TiCl₄ | Starting material for the synthesis of titanium alkoxides and titanium metal organic-chemistry.orglibretexts.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6426-39-7 |
|---|---|
Molecular Formula |
C24H44O4Ti |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
cyclohexanolate;titanium(4+) |
InChI |
InChI=1S/4C6H11O.Ti/c4*7-6-4-2-1-3-5-6;/h4*6H,1-5H2;/q4*-1;+4 |
InChI Key |
GHRBKUMCCNCPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[O-].C1CCC(CC1)[O-].C1CCC(CC1)[O-].C1CCC(CC1)[O-].[Ti+4] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclohexanolate;titanium 4+ Complexes
Direct Synthesis Approaches
Direct methods offer the most straightforward pathways to titanium(IV) cyclohexanolate complexes. These approaches are characterized by the direct interaction of a titanium(IV) center with the cyclohexanolate ligand, leading to the formation of Ti-O bonds through substitution reactions.
Reactions Involving Titanium(IV) Halides and Cyclohexanol (B46403)/Cyclohexanolate Sources
A primary direct synthesis route involves the reaction of titanium(IV) halides, most commonly titanium tetrachloride (TiCl₄), with cyclohexanol or a pre-formed cyclohexanolate salt. The reaction with an alcohol, known as alcoholysis, proceeds with the elimination of hydrogen halide, typically hydrogen chloride (HCl), which is often removed from the reaction mixture to drive the equilibrium towards the product. wikipedia.org
The general reaction can be represented as: TiCl₄ + n(C₆H₁₁OH) → TiCl₄₋ₙ(OC₆H₁₁)ₙ + nHCl
The stoichiometry of the reaction can be controlled to produce partially or fully substituted products. For instance, reacting TiCl₄ with one to four equivalents of cyclohexanol allows for the stepwise replacement of chloride ions with cyclohexanolate groups. The reaction is typically carried out in an inert solvent to dissipate the heat generated by the exothermic reaction and to facilitate the removal of the HCl byproduct, which can be achieved by bubbling an inert gas through the mixture or by reaction with a base. wikipedia.org
Alternatively, using a pre-formed alkali metal cyclohexanolate, such as sodium cyclohexanolate (NaOC₆H₁₁), provides a more direct metathesis pathway. This method avoids the production of corrosive HCl and often leads to higher yields and purer products. nih.gov
The reaction is as follows: TiCl₄ + n(NaOC₆H₁₁) → TiCl₄₋ₙ(OC₆H₁₁)ₙ + nNaCl
The sodium chloride byproduct is insoluble in common organic solvents and can be easily removed by filtration. nih.gov
Table 1: Representative Reactions of Titanium(IV) Halides with Cyclohexanol/Cyclohexanolate
| Titanium Precursor | Cyclohexanolate Source | Stoichiometry (Ti:Source) | Typical Solvent | Byproduct | Product |
|---|---|---|---|---|---|
| TiCl₄ | Cyclohexanol | 1:4 | Toluene | HCl | Ti(OC₆H₁₁)₄ |
| TiCl₄ | Sodium Cyclohexanolate | 1:4 | Hexane (B92381)/THF | NaCl | Ti(OC₆H₁₁)₄ |
| TiCl₄ | Cyclohexanol | 1:2 | Dichloromethane | HCl | TiCl₂(OC₆H₁₁)₂ |
Transesterification Reactions with Other Titanium Alkoxides
Transesterification, or alcohol exchange, is a widely employed and efficient method for the synthesis of titanium(IV) cyclohexanolate. This equilibrium-driven process involves the reaction of a readily available titanium alkoxide, such as titanium(IV) isopropoxide [Ti(OⁱPr)₄] or ethoxide [Ti(OEt)₄], with cyclohexanol. google.comgoogleapis.com To shift the equilibrium towards the formation of the desired titanium cyclohexanolate, the lower-boiling alcohol (isopropanol or ethanol) is typically removed from the reaction mixture by distillation. google.comgoogleapis.com
The reaction can be generalized as: Ti(OR)₄ + 4(C₆H₁₁OH) ⇌ Ti(OC₆H₁₁)₄ + 4(ROH) (where R = isopropyl, ethyl, etc.)
This method is advantageous due to the mild reaction conditions and the high purity of the resulting products. The reaction is often carried out at elevated temperatures (130-210°C) to facilitate the removal of the displaced alcohol. google.comgoogleapis.com The choice of the starting alkoxide is often based on the boiling point difference between the corresponding alcohol and cyclohexanol, which simplifies the separation process. Titanium(IV) isopropoxide is a common choice for this purpose. google.comgoogleapis.com
Table 2: Transesterification for the Synthesis of Titanium(IV) Cyclohexanolate
| Starting Titanium Alkoxide | Alcohol Reactant | Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Method of Byproduct Removal |
|---|---|---|---|---|---|
| Titanium(IV) isopropoxide | Cyclohexanol | None (self-catalyzed) | 130-210 | 1-24 | Distillation of isopropanol |
| Titanium(IV) ethoxide | Cyclohexanol | None (self-catalyzed) | ~150 | ~8 | Distillation of ethanol |
Ligand Exchange Protocols with Titanium(IV) Amides
Ligand exchange with titanium(IV) amides, such as tetrakis(dimethylamido)titanium(IV) [Ti(NMe₂)₄], presents another viable route for the synthesis of titanium alkoxides. This method relies on the protonolysis of the Ti-N bond by an alcohol, in this case, cyclohexanol. The reaction is driven by the formation of the volatile dialkylamine byproduct, which can be easily removed under reduced pressure. researchgate.net
The general reaction is: Ti(NR₂)₄ + 4(C₆H₁₁OH) → Ti(OC₆H₁₁)₄ + 4(HNR₂)
This synthetic approach is particularly useful when mild reaction conditions are required, as it can often be carried out at or below room temperature. The high reactivity of the titanium-amide bond facilitates a clean and efficient conversion to the corresponding alkoxide. The progress of the reaction can be monitored by observing the cessation of amine evolution. researchgate.net
Indirect Synthetic Routes
Indirect synthetic routes to titanium(IV) cyclohexanolate complexes involve multi-step processes or the use of additional reagents to guide the formation and stabilization of the final product. These methods are often employed to create materials with specific properties, such as in the formation of oxide networks or to generate complexes with enhanced stability.
Sol-Gel Synthesis Pathways Utilizing Alkoxide Precursors
The sol-gel process is a versatile method for producing solid materials from small molecules. In the context of titanium-based materials, titanium alkoxides, including titanium(IV) cyclohexanolate, serve as critical molecular precursors. The process involves two main reactions: hydrolysis and condensation. mdpi.com
Hydrolysis: The titanium alkoxide is reacted with water, which can be added directly or be present as atmospheric moisture. This reaction replaces alkoxide groups (OR) with hydroxyl groups (OH). Ti(OC₆H₁₁)₄ + nH₂O → Ti(OC₆H₁₁)₄₋ₙ(OH)ₙ + n(C₆H₁₁OH)
Condensation: The hydroxylated intermediates then undergo condensation reactions, either through water condensation (forming Ti-O-Ti bridges and releasing water) or alcohol condensation (releasing cyclohexanol), to form a three-dimensional oxide network, or a "gel". mdpi.com
While the ultimate product of a complete sol-gel process is typically titanium dioxide (TiO₂), the initial stages involving the hydrolysis and condensation of titanium(IV) cyclohexanolate are fundamental to the process. The nature of the alkoxide group, in this case, cyclohexanolate, influences the rates of hydrolysis and condensation, thereby affecting the structure and properties of the resulting material. Cyclohexanol can also be used as a solvent in sol-gel preparations, influencing the gelation process. researchgate.net
Chelate-Assisted Synthesis and Stabilization Strategies
To increase the stability of titanium alkoxides towards hydrolysis and to modify their reactivity, chelating ligands can be introduced. These ligands are molecules that can form two or more bonds with the central titanium atom, creating a more stable ring structure. Common chelating ligands include β-diketones (e.g., acetylacetone), aminoalcohols, and carboxylic acids. tandfonline.comznaturforsch.comgoogle.com
The synthesis can be performed by reacting a titanium(IV) cyclohexanolate with a chelating ligand, or by reacting a titanium(IV) halide or a different alkoxide with a mixture of cyclohexanol and the chelating ligand. The chelating ligand can replace one or more of the cyclohexanolate groups, leading to mixed-ligand complexes. tandfonline.com
For example, the reaction with a β-diketone like acetylacetone (B45752) (Hacac) can be represented as: Ti(OC₆H₁₁)₄ + n(Hacac) → Ti(OC₆H₁₁)₄₋ₙ(acac)ₙ + n(C₆H₁₁OH)
These chelated titanium cyclohexanolate complexes often exhibit reduced reactivity in sol-gel processes, allowing for better control over the formation of oxide materials. The presence of the chelate ring sterically protects the titanium center from rapid attack by water molecules, thus moderating the hydrolysis and condensation rates. tandfonline.comznaturforsch.com
Table 3: Common Chelating Ligands for Titanium(IV) Complexes
| Chelating Ligand Class | Example Ligand | Typical Bonding Mode | Effect on Titanium Center |
|---|---|---|---|
| β-Diketones | Acetylacetone | Bidentate, forming a 6-membered ring | Increased hydrolytic stability, modified reactivity |
| Aminoalcohols | Triethanolamine | Bidentate or Tridentate | Stabilization of the complex |
| Hydroxycarboxylic Acids | Lactic Acid | Bidentate | Control of condensation rates |
Control of Reaction Conditions and Stoichiometry in Synthesis
The successful synthesis of titanium(IV) cyclohexanolate complexes with desired purity, yield, and structural characteristics is critically dependent on the precise control of reaction conditions and stoichiometry. The reactivity of titanium(IV) precursors, such as titanium tetrachloride or titanium isopropoxide, necessitates careful management of the reaction environment to prevent unwanted side reactions, such as premature hydrolysis or the formation of polymeric oxo-bridged species. Key parameters that must be meticulously controlled include the choice of solvent, the reaction temperature and pressure, and the molar ratios of the reactants.
Temperature and Pressure Influences on Synthesis Outcomes
Temperature and pressure are critical parameters that significantly influence the kinetics and thermodynamics of titanium(IV) cyclohexanolate synthesis. The optimal temperature profile for a given synthesis depends on the specific reactants and solvent used.
Temperature Effects: The reaction temperature affects the rate of reaction, the solubility of reactants, and the stability of the product. Generally, increasing the temperature accelerates the reaction rate. However, for thermally sensitive titanium alkoxides, excessive temperatures can lead to decomposition. researchgate.net For instance, thermal treatment of titanium(IV) alkoxides in organic media can lead to the formation of titanium dioxide nanoparticles, a process that underscores the importance of temperature control to isolate the molecular complex. researchgate.net
In many synthetic procedures involving titanium(IV) chloride and an alcohol, the initial reaction is often conducted at low temperatures (e.g., 0 °C or below) to moderate the highly exothermic reaction and prevent the uncontrolled evolution of hydrogen chloride gas. Subsequently, the reaction mixture may be heated to reflux to ensure complete reaction and drive off any volatile byproducts. nih.gov The specific temperature can also influence which polymorph or structural isomer of a complex is formed if multiple stable forms exist.
Pressure Effects: While many syntheses of titanium alkoxides are conducted at atmospheric pressure, pressure can be a useful tool, particularly in reactions involving volatile reactants or byproducts. Autogenous pressure, which is the pressure generated by the vapor of the solvent at a given temperature in a sealed vessel, is often utilized in solvothermal synthesis methods. researchgate.net
Conducting the synthesis under elevated pressure can:
Allow for the use of solvents at temperatures above their normal boiling points, potentially increasing reaction rates and influencing product crystallinity.
Maintain volatile reactants in the liquid phase, ensuring their availability for reaction.
Influence the equilibrium position of reactions where there is a change in the number of moles of gas.
Conversely, applying a vacuum can be used to remove volatile byproducts, such as HCl or the alcohol formed during an exchange reaction, thereby driving the reaction to completion according to Le Chatelier's principle.
| Parameter | Influence on Synthesis Outcome | General Considerations |
|---|---|---|
| Temperature | Affects reaction rate, reactant solubility, and product stability. | Low temperatures are often used initially for exothermic reactions. Higher temperatures can drive reactions to completion but risk thermal decomposition. |
| Pressure | Can increase reaction rates by allowing for higher temperatures. | Elevated pressures are used in solvothermal methods. Vacuum can be used to remove volatile byproducts. |
Purification and Isolation Techniques
The isolation of pure titanium(IV) cyclohexanolate from the reaction mixture is a critical step that often presents significant challenges due to the compound's sensitivity to moisture and air. The choice of purification method depends on the physical properties of the complex (e.g., volatility, solubility) and the nature of the impurities.
Crystallization: Recrystallization is one of the most common methods for purifying solid titanium alkoxide complexes. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the complex decreases, leading to the formation of crystals, while impurities remain in the solution. The selection of an appropriate solvent is crucial; the compound should be highly soluble at higher temperatures and sparingly soluble at lower temperatures. A mixture of solvents, such as a nonpolar solvent like hexane with a more polar solvent like dichloromethane, can often provide the ideal solubility profile for recrystallization. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent hydrolysis.
Distillation/Sublimation: For titanium(IV) cyclohexanolate complexes that are sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be a highly effective purification technique. This method is particularly useful for separating the desired product from non-volatile impurities, such as salts (e.g., lithium chloride from reactions involving organolithium reagents) or polymeric byproducts. Fractional distillation can be employed to separate mixtures of volatile liquids with different boiling points, which could be applicable if mixed-alkoxide species are present. chemguide.co.uk
Solvent Extraction: Solvent extraction is a technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. While direct application to the moisture-sensitive titanium(IV) cyclohexanolate is problematic, variations of this technique can be used. For example, impurities can be selectively extracted. If the synthesis results in ionic byproducts, washing the crude product (dissolved in a nonpolar organic solvent) with a carefully pH-controlled aqueous solution could in principle remove these impurities, though the risk of hydrolysis to the main product is very high and would require stringent control. More commonly, extraction techniques are used in the purification of titanium-containing ores or in the separation of titanium from other metals in solution. researchgate.net
Chromatography: Chromatographic techniques, while less common for highly reactive organometallics, can be adapted for the purification of titanium complexes. Column chromatography using an inert solid phase, such as silica (B1680970) gel or alumina (B75360) that has been rigorously dried and de-activated, can be used. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. An inert, anhydrous eluent is passed through the column to separate the compounds. Given the reactivity of titanium alkoxides, this method requires careful optimization to avoid decomposition on the column. Ion-exchange chromatography has been utilized for the separation of titanium isotopes and the purification of radiolabeled titanium compounds. mdpi.comresearchgate.net
Structural Elucidation and Spectroscopic Characterization Principles
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic techniques are indispensable for determining the precise three-dimensional structure of molecules in a crystalline solid. For titanium alkoxides, these methods reveal not only the coordination geometry around the titanium center but also how individual molecules interact and arrange themselves within the crystal lattice.
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. The technique is based on the principle that a crystalline material, when irradiated with a monochromatic X-ray beam, will diffract the X-rays in specific directions. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
The process involves several key steps:
Crystal Growth : A suitable single crystal of the compound, in this case, titanium(4+) cyclohexanolate, is carefully grown. This is often the most challenging step.
Data Collection : The crystal is mounted on a diffractometer and rotated while being exposed to an X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
Structure Solution and Refinement : The collected data are processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational methods are used to solve the "phase problem" and generate an electron density map, from which an atomic model is built and refined.
For titanium complexes, SCXRD can precisely determine critical structural parameters such as Ti-O bond lengths and the bond angles around the titanium atom, confirming its coordination number and geometry, which is often octahedral for titanium(IV) complexes. researchgate.netnih.gov
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules pack together in the crystal, a field known as supramolecular chemistry. nih.gov Titanium alkoxides are known to form various aggregates, and their assembly is influenced by the steric bulk of the alkoxide ligand. nih.gov
Common assemblies for titanium alkoxides include:
Monomers : With very bulky ligands, the titanium center may be sterically shielded, preventing aggregation.
Dimers and Oligomers : More commonly, titanium alkoxides like titanium isopropoxide form dimeric or trimeric structures in the solid state. researchgate.net In these structures, alkoxide ligands act as bridges between two or more titanium centers (μ-OR). mdpi.com
Oxo-Clusters : In the presence of even trace amounts of water, hydrolysis can lead to the formation of titanium-oxo clusters, where titanium centers are linked by both oxo (μ-O) and alkoxide bridges. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C). For titanium(IV) complexes, which are diamagnetic (3d⁰ electronic configuration), NMR yields sharp and well-resolved spectra. nih.govhuji.ac.il
¹H NMR spectroscopy is used to identify the hydrogen atoms within the cyclohexanolate ligand. The chemical shift (δ) of each proton signal provides information about its electronic environment. The coordination of the cyclohexanolate ligand to the titanium center causes a shift in the resonance positions compared to free cyclohexanol (B46403).
Key features analyzed in the ¹H NMR spectrum include:
Chemical Shifts : The proton attached to the carbon bearing the oxygen (CH-O-Ti) is particularly diagnostic and will show a significant downfield shift upon coordination to the electron-withdrawing titanium center.
Signal Integration : The relative area under each signal corresponds to the number of protons it represents, confirming the ratio of different types of protons in the molecule.
Multiplicity : Spin-spin coupling between adjacent protons splits signals into multiplets (e.g., doublets, triplets), which helps in assigning protons to specific positions within the cyclohexyl ring.
| Assignment (Free Cyclohexanol) | Typical Chemical Shift (δ, ppm) | Assignment (Coordinated Cyclohexanolate) | Expected Chemical Shift (δ, ppm) |
| CH-OH | ~3.6 | CH-O-Ti | > 4.0 (Downfield shift) |
| Ring CH₂ | 1.1 - 1.9 | Ring CH₂ | 1.2 - 2.2 |
Note: Expected shifts for the coordinated ligand are illustrative and based on general principles of coordination chemistry.
¹³C NMR spectroscopy provides a map of the carbon framework of the cyclohexanolate ligand. Each unique carbon atom in the molecule gives a distinct signal. Similar to ¹H NMR, the chemical shifts of the carbon atoms are sensitive to their electronic environment.
Analysis of the ¹³C NMR spectrum confirms:
The number of unique carbon environments : This helps determine the symmetry of the molecule in solution.
The presence of the C-O-Ti bond : The carbon atom directly bonded to the oxygen (C-O) experiences a significant shift upon coordination to titanium.
| Assignment (Free Cyclohexanol) chemicalbook.com | Typical Chemical Shift (δ, ppm) chemicalbook.com | Assignment (Coordinated Cyclohexanolate) | Expected Chemical Shift (δ, ppm) |
| C-OH | ~70.1 | C-O-Ti | > 75 (Downfield shift) |
| C₂/C₆ | ~35.6 | C₂/C₆ | Shifted |
| C₃/C₅ | ~24.4 | C₃/C₅ | Shifted |
| C₄ | ~25.8 | C₄ | Shifted |
Note: Data for free cyclohexanol is sourced from the literature. chemicalbook.com Expected shifts for the coordinated ligand are estimates.
While the prompt mentions ¹¹B NMR as an example for co-ligands, for a pure titanium cyclohexanolate complex, the most relevant "other nucleus" is titanium itself. Titanium has two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti. huji.ac.il
⁴⁷Ti and ⁴⁹Ti NMR : These isotopes are challenging to observe due to low natural abundance, low sensitivity, and broad signals resulting from their quadrupolar nature. However, for small, symmetric molecules, signals can be obtained. huji.ac.il The chemical shifts in ⁴⁹Ti NMR are highly sensitive to the coordination environment and the nature of the ligands attached to the titanium center. For titanium(IV) alkoxides like Ti(OⁱPr)₄, the signals are broader compared to simpler compounds like TiCl₄, reflecting the larger molecular size. huji.ac.il This technique, though specialized, can provide direct evidence about the electronic structure at the metal center.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and characterizing the vibrational modes of a molecule. For titanium(IV) cyclohexanolate, these techniques are instrumental in confirming the presence of the cyclohexanolate ligand and characterizing the critical Ti-O bond.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. In the case of titanium(IV) cyclohexanolate, the FTIR spectrum is expected to exhibit characteristic bands for the cyclohexyl ring and the Ti-O-C linkage.
The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the parent cyclohexanol, would confirm the formation of the titanium alkoxide. The most significant vibrational modes are those associated with the C-H, C-C, C-O, and Ti-O bonds.
Key FTIR Spectral Regions for Titanium(IV) Cyclohexanolate:
| Wavenumber Range (cm⁻¹) | Assignment |
| 2850-2950 | C-H stretching vibrations of the cyclohexyl ring |
| 1440-1460 | C-H bending vibrations of the cyclohexyl ring |
| 1000-1100 | C-O stretching vibrations of the alkoxide group |
| 500-700 | Ti-O stretching vibrations |
This is an interactive data table. Users can sort and filter the data.
The Ti-O stretching vibration is of particular interest as it directly probes the coordination environment of the titanium center. The position of this band can be influenced by factors such as the coordination number of the titanium atom and the presence of bridging or terminal alkoxide groups.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular framework. For titanium(IV) cyclohexanolate, Raman spectroscopy can be used to further characterize the Ti-O bonds and the skeletal vibrations of the cyclohexyl ligand.
One of the challenges in the Raman spectroscopy of titanium alkoxides can be fluorescence from impurities. However, the use of UV excitation can often circumvent this issue and may even lead to a preresonance Raman enhancement as the excitation wavelength approaches the UV absorption bands of the compound researchgate.net.
Expected Raman Shifts for Titanium(IV) Cyclohexanolate:
| Raman Shift (cm⁻¹) | Assignment |
| 2850-2950 | C-H stretching vibrations of the cyclohexyl ring |
| 1440-1460 | C-H bending vibrations of the cyclohexyl ring |
| 800-1000 | C-C stretching (ring breathing) modes |
| 500-700 | Symmetric Ti-O stretching vibrations |
This is an interactive data table. Users can sort and filter the data.
The Ti-O stretching modes in the Raman spectrum can provide insights into the symmetry of the molecule and the nature of the titanium-oxygen bonds.
Electronic Spectroscopy Principles
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of UV or visible light. This technique provides information about the electronic structure and coordination geometry of metal complexes.
Titanium(IV) has a d⁰ electron configuration, meaning its d-orbitals are empty. Consequently, d-d electronic transitions, which are common in transition metal complexes with d-electrons, are not possible docbrown.info. Therefore, titanium(IV) compounds are typically colorless docbrown.info.
The UV-Vis spectrum of titanium(IV) cyclohexanolate is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. These transitions involve the excitation of an electron from a high-energy orbital on the cyclohexanolate ligand to an empty d-orbital on the titanium(IV) center.
The position and intensity of these LMCT bands are sensitive to the coordination environment of the titanium atom. For tetrahedrally coordinated titanium(IV), a strong absorption band is typically observed around 210 nm researchgate.net. In contrast, penta- and hexa-coordinated titanium species show absorption bands at longer wavelengths, around 275 nm researchgate.net.
Typical UV-Vis Absorption for Titanium(IV) Alkoxides:
| Wavelength (nm) | Type of Transition |
| ~210-240 | Ligand-to-Metal Charge Transfer (LMCT) |
This is an interactive data table. Users can sort and filter the data.
The absence of absorption in the visible region of the spectrum confirms the +4 oxidation state of titanium.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile compounds, including many organometallic complexes. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating charged droplets from which solvent evaporates to produce gas-phase ions.
For titanium(IV) cyclohexanolate, ESI-MS can be used to determine the molecular weight of the parent molecule. The observation of the molecular ion peak would confirm the identity of the compound. Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometry experiment), characteristic fragmentation patterns can be observed.
The fragmentation of titanium(IV) cyclohexanolate would likely involve the sequential loss of cyclohexanolate ligands or fragments of the cyclohexyl ring. The analysis of these fragment ions can provide valuable information about the structure and connectivity of the complex.
Hypothetical ESI-MS Fragmentation of Titanium(IV) Cyclohexanolate [Ti(OC₆H₁₁)₄]:
| Ion | Description |
| [Ti(OC₆H₁₁)₄ + H]⁺ or [Ti(OC₆H₁₁)₄ + Na]⁺ | Pseudomolecular ion |
| [Ti(OC₆H₁₁)₃]⁺ | Loss of a cyclohexanolate radical |
| [Ti(O)(OC₆H₁₁)₂]⁺ | Loss of cyclohexene and cyclohexanol |
This is an interactive data table. Users can sort and filter the data.
The specific fragmentation pathway can provide clues about the stability of different substructures within the molecule.
Thermal Analysis Methods
Thermal analysis methods are crucial for understanding the thermal stability and decomposition pathways of coordination compounds such as titanium(4+) cyclohexanolate. These techniques measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) is a cornerstone technique in the thermal analysis of titanium alkoxides, providing quantitative information about the thermal stability and composition of the compound by monitoring its mass change as it is heated. For titanium(4+) cyclohexanolate, a TGA experiment would reveal the temperatures at which the organic cyclohexanolate ligands are cleaved from the titanium center.
The decomposition of titanium alkoxides, such as titanium tetraisopropoxide (TTIP), which serves as a well-studied analogue, typically occurs in a stepwise manner. The process often involves the release of volatile organic byproducts, leading to the formation of titanium hydroxide or, ultimately, titanium dioxide (TiO2) at higher temperatures. cam.ac.ukarxiv.org The onset of thermal decomposition for similar titanium alkoxides has been reported to occur at temperatures around 250°C. arxiv.org
A typical TGA curve for a titanium alkoxide would show distinct mass loss steps corresponding to the removal of the organic ligands. The final residual mass at the end of the analysis, after all organic material has been pyrolyzed, should correspond to the mass of the inorganic residue, typically TiO2. This allows for the experimental determination of the inorganic content of the parent compound, which can be compared with the theoretical value to infer the compound's stoichiometry.
The decomposition can be influenced by the presence of bulky ligands, which may affect the steric environment around the titanium atom and, consequently, the decomposition temperature and mechanism. nih.gov The analysis of the gaseous byproducts evolved during the TGA can be performed by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer to further elucidate the decomposition pathway.
Below is an illustrative data table representing hypothetical TGA data for the decomposition of titanium(4+) cyclohexanolate, based on the known behavior of analogous titanium alkoxides.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 100 - 250 | ~5% | Loss of adsorbed solvent or moisture |
| 250 - 400 | ~60% | Major decomposition: loss of cyclohexanolate ligands |
| 400 - 600 | ~10% | Further decomposition of organic residues |
| > 600 | Stable | Final residue of Titanium Dioxide (TiO2) |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a newly synthesized or characterized compound like titanium(4+) cyclohexanolate, elemental analysis is indispensable for confirming its empirical formula and, by extension, its stoichiometry and purity. researchgate.netnih.gov This technique provides the percentage by mass of each element present in the sample.
The process typically involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. The titanium content can be determined gravimetrically by converting the titanium in the sample to a stable oxide, TiO2, and weighing the residue. nih.gov
The experimentally determined mass percentages of carbon, hydrogen, oxygen, and titanium are then compared with the theoretical percentages calculated from the proposed chemical formula of titanium(4+) cyclohexanolate, Ti(OC6H11)4. A close agreement between the found and calculated values provides strong evidence for the assigned stoichiometry. nih.gov
Below is an example data table showing the theoretical elemental composition of titanium(4+) cyclohexanolate and representative experimental values that would be expected from elemental analysis.
| Element | Theoretical Mass % (for Ti(OC6H11)4) | Found Mass % (Example) |
| Carbon (C) | 64.85% | 64.78% |
| Hydrogen (H) | 9.98% | 9.91% |
| Oxygen (O) | 14.39% | 14.45% |
| Titanium (Ti) | 10.78% | 10.86% |
Coordination Chemistry and Ligand Sphere Dynamics of Cyclohexanolate;titanium 4+
Coordination Geometries of Titanium(IV) Centers
The titanium(IV) ion, with its d0 electron configuration, exhibits a strong tendency to achieve higher coordination numbers to satisfy its Lewis acidity. wikipedia.org While the simple stoichiometry of a compound like titanium(IV) cyclohexanolate, Ti(O-c-C₆H₁₁)₄, might suggest a four-coordinate tetrahedral geometry, the reality is often more complex due to titanium's oxophilic nature and propensity for coordination expansion. quora.com
In its complexes, titanium(IV) commonly adopts an octahedral coordination geometry. wikipedia.org This preference is driven by the energetic favorability of forming six bonds over four and the greater crystal field stabilization energy (CFSE) associated with octahedral arrangements, even for a d⁰ ion where CFSE is zero. libretexts.org For titanium(IV) alkoxides, monomeric, truly tetrahedral species are rare and typically enforced by very bulky ancillary ligands that sterically prevent aggregation. researchgate.net
More commonly, the titanium centers achieve a more stable, six-coordinate octahedral environment through the formation of oligomers, such as dimers, trimers, or tetramers. quora.comresearchgate.net In these structures, alkoxide ligands from one titanium center use their oxygen lone pairs to bridge to an adjacent titanium center, effectively increasing the coordination number of both metal centers. quora.com For example, titanium ethoxide is known to exist as a tetramer in the solid state, with each titanium atom residing in an octahedral environment. quora.com The tendency to form such oligomers is influenced by the steric bulk of the alkoxide group; less hindered alkoxides like methoxide (B1231860) and ethoxide are more prone to forming higher-order oligomers than bulkier ones like isopropoxide or, presumably, cyclohexanolate. quora.comresearchgate.net
| Feature | Tetrahedral Geometry | Octahedral Geometry |
|---|---|---|
| Coordination Number | 4 | 6 |
| Typical Structure | Monomeric, e.g., TiCl₄ wikipedia.org | Oligomeric (bridged), e.g., [Ti(OEt)₄]₄ quora.com |
| Driving Factor | Sterically demanding ligands researchgate.net | High Lewis acidity and oxophilicity of Ti(IV) quora.com |
| Prevalence in Alkoxides | Rare, disfavored | Common, energetically favored libretexts.org |
Nature of the Titanium-Oxygen Bond with Cyclohexanolate
Due to the high formal +4 oxidation state of titanium, its bonds exhibit a significant degree of covalent character. wikipedia.org The titanium-oxygen bond in alkoxides like titanium(IV) cyclohexanolate is a strong, polarized covalent bond. Theoretical studies on various titanium oxides and related compounds confirm that as the oxidation state of titanium increases, the covalency of the Ti-O bond also increases. ub.eduresearchgate.net
First-principles molecular-orbital calculations on titanium-metalloid compounds indicate that the dominant covalent bonding arises from the interaction between the metal's 3d orbitals and the oxygen's 2p orbitals. aps.org The strength of the Ti-O bond can be influenced by the other ligands attached to the titanium center. nih.gov For instance, DFT calculations have shown that the Ti-O bond strength can be tuned by changing the ancillary ligation on the titanium atom. nih.gov The bond is generally strong, though it can be cleaved under specific reaction conditions, such as hydrolysis or alcoholysis. researchgate.netnih.gov
Ligand Exchange and Substitution Processes
The Ti-O bonds in titanium(IV) alkoxides are dynamic and susceptible to cleavage, allowing for ligand exchange and substitution reactions. These processes are fundamental to the use of these compounds as catalysts and precursors, for example, in sol-gel processes where hydrolysis and condensation reactions occur. researchgate.net Ligand substitution involves the replacement of one ligand with another without a change in the metal's oxidation state. libretexts.org
The substitution of alkoxide ligands on a titanium(IV) center can proceed through various mechanisms, with an associative (A) mechanism being frequently proposed for hydrolysis reactions. koreascience.kr In this pathway, the incoming nucleophile (e.g., a water molecule or another alcohol) first coordinates to the titanium center, forming a higher-coordinate transition state (e.g., five-coordinate), before the original alkoxide ligand departs. researchgate.netkoreascience.kr
The kinetics of these exchange reactions are influenced by several factors. For hydrolysis, the reaction rate often decreases with the increasing size of the alkoxy group due to steric hindrance effects. semanticscholar.org This suggests that the larger cyclohexanolate ligand would likely undergo slower hydrolysis compared to smaller alkoxides like ethoxide. The rate of reaction is also dependent on the concentration of the incoming ligand. koreascience.kr
The presence of other, non-exchanging (ancillary) ligands in the titanium coordination sphere can significantly modulate the lability of the cyclohexanolate ligands. The electronic and steric properties of these ancillary ligands are key.
Steric Effects : Bulky ancillary ligands can sterically hinder the approach of an incoming nucleophile, thereby slowing down an associative substitution reaction. researchgate.netnih.gov Conversely, steric crowding around the metal center could also weaken the existing Ti-O bonds, potentially facilitating a more dissociative pathway, although this is less common for octahedral complexes. libretexts.org
Electronic Effects : Electron-withdrawing ancillary ligands can increase the Lewis acidity of the titanium center, making it more susceptible to nucleophilic attack and potentially accelerating an associative ligand exchange. rsc.org Studies on manganese complexes have shown that tuning the electron-donating ability of the ancillary ligand can systematically alter the reactivity at the metal center. nih.govnih.gov This principle also applies to titanium complexes, where the electronic properties of supporting ligands influence the lability of other coordinated groups. rsc.org
Aggregation and Oligomerization Phenomena
As mentioned, monomeric titanium(IV) alkoxides are rare in the solid state or in concentrated solutions. quora.com They readily undergo aggregation or oligomerization to form multinuclear species. This process is driven by the desire of the electrophilic titanium(IV) centers to expand their coordination sphere, typically to an octahedral geometry. quora.com The aggregation occurs through the formation of oxo or alkoxo bridges between titanium centers.
The extent of oligomerization is strongly dependent on the steric bulk of the alkoxide ligands. researchgate.net Larger, more sterically demanding ligands like isopropoxide or cyclohexanolate disfavor the formation of large aggregates compared to smaller ligands like methoxide or ethoxide. quora.com This steric hindrance effect has been observed in the hydrolysis-condensation reactions of various titanium alkoxides. researchgate.net For example, while titanium methoxide forms tetramers, titanium isopropoxide is more likely to exist as a monomer or smaller oligomer in solution. quora.com Therefore, titanium(IV) cyclohexanolate is expected to exhibit a lower degree of aggregation than its less bulky counterparts. The aggregation state can also be influenced by the solvent and the presence of other coordinating species.
| Alkoxide Ligand | Relative Steric Bulk | Observed Aggregation Tendency |
|---|---|---|
| Methoxide (-OCH₃) | Low | High (e.g., tetramers) quora.com |
| Ethoxide (-OCH₂CH₃) | Moderate | High (e.g., tetramers) quora.com |
| Isopropoxide (-OCH(CH₃)₂) | High | Low (often monomeric in solution) quora.com |
| Cyclohexanolate (-O-c-C₆H₁₁) | High | Expected to be low researchgate.net |
Formation of Dimeric and Polymeric Structures via Alkoxo Bridges
Titanium(IV) alkoxides, including titanium(IV) cyclohexanolate, exhibit a strong tendency to form multinuclear complexes in the solid state and in non-coordinating solvents. This association occurs through the formation of alkoxo bridges, where the oxygen atom of an alkoxide ligand donates a lone pair of electrons to an adjacent titanium center, resulting in the expansion of the metal's coordination sphere. The most common coordination numbers for titanium(IV) are six, although four, five, seven, and eight-coordinate compounds are also known. researchgate.netwikipedia.org This bridging leads to the creation of dimeric, trimeric, tetrameric, and even higher polymeric structures.
In the case of titanium(IV) cyclohexanolate, the titanium centers are coordinatively unsaturated as monomers, Ti(OC₆H₁₁₎₄. To achieve electronic and coordinative saturation, they oligomerize. The oxygen atom of the cyclohexanolate ligand acts as a bridging ligand (μ-OR) between two titanium atoms. This results in structures containing a central {Ti₂(μ-OR)₂} core. For example, in a dimeric structure, [Ti(OC₆H₁₁)₄]₂, each titanium atom can achieve a five-coordinate geometry.
Further association can lead to more complex polymeric chains or clusters. The formation of these larger structures is a characteristic feature of titanium alkoxide chemistry, driven by the electrophilicity of the d⁰ Ti(IV) center and its propensity to expand its coordination number, typically to six in an octahedral geometry. wikipedia.org The reaction of titanium isopropoxide with other ligands has been shown to form various multinuclear cores, such as {Ti₂}, {Ti₆}, and {Ti₉}, stabilized by the respective ligands. nih.gov Similarly, the formation of intramolecular μ-oxo bridges upon hydrolysis is a known phenomenon in the self-assembly of dinuclear titanium(IV) complexes. rsc.org While specific structural data for crystalline titanium(IV) cyclohexanolate is not detailed in the provided results, its behavior can be inferred from analogous titanium(IV) alkoxide systems.
Table 1: Common Structural Motifs in Titanium(IV) Alkoxide Aggregates
| Structural Motif | Description | Coordination Number of Ti | Bridging Ligands |
| Dimer | Two titanium centers linked by two bridging alkoxide groups. | Typically 5 | 2 x (μ-OR) |
| Trimer (Linear) | A linear chain of three titanium centers linked by bridging alkoxides. | 5 or 6 | 4 x (μ-OR) |
| Tetramer (Cubane) | A cubane-like {Ti₄O₄} core with alkoxide ligands. | 6 | 4 x (μ₃-O), alkoxides |
| Higher Polymers | Extended chains or complex clusters. | Typically 6 | (μ-OR), (μ₃-O) |
Factors Influencing Degree of Association (e.g., Steric Bulk, Solvent Effects)
The degree of oligomerization in titanium(IV) cyclohexanolate and related alkoxides is not fixed and is highly sensitive to several factors, primarily the steric bulk of the alkoxide ligand and the nature of the solvent.
Steric Bulk: The size and branching of the alkyl group on the alkoxide ligand play a crucial role in determining the extent of association. Larger, bulkier ligands sterically hinder the formation of alkoxo bridges between titanium centers. For smaller alkoxides like methoxide and ethoxide, high degrees of association (trimers, tetramers) are common. As the steric bulk increases, as with isopropoxide and tert-butoxide, the degree of association decreases. scispace.com The cyclohexanolate ligand is relatively bulky, which would suggest that it might favor lower degrees of aggregation, such as dimers or trimers, compared to less sterically demanding alkoxides. This steric hindrance can prevent the close approach required to form extensive polymeric networks.
Solvent Effects: The solvent can significantly influence the structure of titanium(IV) cyclohexanolate in solution.
Non-coordinating Solvents: In non-coordinating solvents like hydrocarbons (e.g., hexane (B92381), toluene), the alkoxide tends to maintain its oligomeric structure, similar to the solid state.
Coordinating Solvents: In the presence of Lewis basic (coordinating) solvents such as alcohols, ethers (like tetrahydrofuran, THF), or amines, the degree of association can be reduced. nih.gov The solvent molecules can coordinate to the electrophilic titanium centers, satisfying their coordination requirements and breaking the alkoxo bridges. This can lead to the formation of monomeric or dimeric solvate complexes. For instance, Ti(OR)₄ can react with a coordinating solvent (L) to form monomeric adducts like Ti(OR)₄L₂. nih.gov
Parent Alcohol: When dissolved in its parent alcohol (cyclohexanol), an exchange of alkoxy groups can occur through substitution reactions, which modifies the molecular structure and chemical reactivity of the precursor. scispace.com This process is known as an alcohol interchange reaction.
Table 2: Influence of Factors on the Degree of Association of Ti(OR)₄
| Factor | Condition | Effect on Association | Resulting Structure |
| Steric Bulk | Low (e.g., -OCH₃) | High | Trimeric, Tetrameric |
| High (e.g., -OC₆H₁₁) | Low | Monomeric, Dimeric | |
| Solvent | Non-coordinating | High | Polymeric, Oligomeric |
| Coordinating (e.g., THF) | Low | Monomeric or Dimeric Solvates | |
| Concentration | High | Increased | Higher Oligomers |
| Low | Decreased | Lower Oligomers, Monomers |
Lewis Acidity of Titanium(IV) Centers in Cyclohexanolate Complexes
The oxygen atoms of the cyclohexanolate ligands are themselves Lewis bases, donating electron density to the titanium center. However, because oxygen is highly electronegative, the Ti-O bond is polarized towards the oxygen, which maintains a significant partial positive charge on the titanium atom, preserving its Lewis acidic character. This Lewis acidity is the driving force for the coordination of additional ligands, such as solvent molecules or the formation of alkoxo bridges as discussed previously.
The Lewis acidity of titanium(IV) cyclohexanolate complexes makes them effective catalysts in a variety of organic reactions, including esterification, epoxidation, and polymerization. researchgate.netresearchgate.net In these reactions, the titanium center activates a substrate (e.g., a carbonyl group) by coordinating to it, making it more susceptible to nucleophilic attack.
The strength of the Lewis acidity can be tuned:
Ligand Electronics: Electron-withdrawing groups on the alkoxide ligand would increase the Lewis acidity of the titanium center by pulling electron density away from it. Conversely, electron-donating groups would decrease its acidity.
Coordination Number: As the coordination number of the titanium center increases, its Lewis acidity generally decreases because the metal center becomes more electronically saturated. For example, a monomeric, four-coordinate Ti(OC₆H₁₁)₄ would be a stronger Lewis acid than a six-coordinate, alkoxo-bridged dimer.
The interaction with Lewis bases can lead to the formation of stable acid-base adducts. For instance, Ti(IV) complexes can form distorted octahedral coordination environments with trans-chloride ligands when reacted with bidentate diphosphines and diamines. nih.gov While specific studies on cyclohexanolate are not detailed, similar principles of forming monomeric Lewis acid-base adducts would apply. nih.gov The quantification of Lewis acidity for heterogeneous Ti-supported catalysts has been demonstrated, showing that an optimal concentration of metal centers corresponds to the highest Lewis acidity. rsc.org
Reaction Mechanisms and Chemical Transformations of Cyclohexanolate;titanium 4+
Carbon-Oxygen Bond Activation and Cleavage
The strong Lewis acidic nature of the titanium(IV) center is fundamental to its ability to activate and facilitate the cleavage of carbon-oxygen (C-O) bonds. This interaction polarizes the C-O bond, rendering it more susceptible to nucleophilic attack or cleavage.
Titanium(IV) complexes, by virtue of the metal's oxophilic and Lewis acidic character, readily coordinate to oxygen-containing functional groups. rsc.org In the case of an alcohol or ether, this coordination withdraws electron density from the oxygen atom, weakening the adjacent C-O bond. This electronic perturbation lowers the activation energy required for bond scission. For instance, titanium complexes have been widely utilized as catalysts for C-C bond-forming processes that proceed through free-radical pathways, often initiated by the activation of functional groups like epoxides. nih.gov The interaction between the titanium(IV) center and the oxygen atom of an epoxide, for example, facilitates the ring-opening of the strained three-membered ring, a process that involves C-O bond cleavage. nih.gov This principle extends to other substrates where the polarization of a C-O bond by the titanium(IV) center is the key initiating step of a transformation.
The cleavage of a polarized C-O bond facilitated by a titanium(IV) center can occur heterolytically, where one fragment retains both electrons from the broken bond. chemistrysteps.comlibretexts.orgpressbooks.pub This type of cleavage results in the formation of a carbocation and a titanium-bound alkoxide or hydroxide species.
Heterolytic Cleavage:
R-O-H + Ti(IV) → [R-O(H)-Ti(IV)] → R⁺ + [HO-Ti(IV)]⁻
This pathway is distinct from radical-based mechanisms and is favored for substrates that can form relatively stable carbocations (e.g., tertiary, allylic, or benzylic systems). The resulting carbocation is a highly reactive intermediate that can subsequently undergo rearrangement, elimination to form an alkene, or be trapped by a nucleophile to form a new bond. The strong Lewis acidity of the Ti(IV) species enhances the electrophilicity of the carbon atom, promoting its departure as a cationic species. nih.gov
Radical Pathways in Titanium Catalysis
Titanium's accessible redox chemistry, particularly the Ti(III)/Ti(IV) couple, allows it to serve as a potent mediator of radical reactions. researchgate.netacs.org Low-valent titanium species, often generated in situ from Ti(IV) precursors, can initiate radical processes through single-electron transfer (SET). acs.org
Titanium(III) complexes, which can be generated from Ti(IV) compounds, are capable of promoting the formation of radicals via SET. nih.gov For example, the reductive ring-opening of epoxides mediated by titanocene (B72419) complexes generates radical intermediates. nih.gov This process combines Lewis acid catalysis with radical chemistry. nih.gov The Ti(III) center donates a single electron to the substrate, leading to the formation of a radical anion which then fragments.
Once generated, these carbon-centered radicals are versatile intermediates. nih.gov Their reactivity includes:
Intermolecular C-C Bond Formation: Radicals can add to unsaturated systems like alkenes, alkynes, and carbonyls, forming new carbon-carbon bonds. nih.gov
Intramolecular Cyclization: If an unsaturated functional group is present within the same molecule, the radical can undergo intramolecular addition to form cyclic products. nih.gov
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule to yield a reduced product.
The development of new titanium ligands, including chiral complexes, has enabled the stereoselective and enantioselective synthesis of products through these radical pathways. nih.gov
Homolytic cleavage involves the breaking of a covalent bond where each resulting fragment retains one of the bonding electrons, leading to the formation of two radical species. chemistrysteps.comlibretexts.orgyoutube.com This process is fundamentally different from heterolytic cleavage, which produces ions. chemistrysteps.compressbooks.pub Titanium enolates, for example, may possess a unique biradical character that enables them to trigger the homolytic cleavage of compounds with weak covalent bonds, such as peroxides. tdx.cat The process requires energy, typically from heat or light, to overcome the bond dissociation energy. chemistrysteps.compressbooks.pub
| Feature | Homolytic Cleavage | Heterolytic Cleavage |
| Electron Distribution | One electron from the bond goes to each fragment chemistrysteps.comyoutube.com | Both electrons from the bond go to one fragment chemistrysteps.comyoutube.com |
| Products | Radicals (neutral species with an unpaired electron) libretexts.org | Ions (a cation and an anion) youtube.com |
| Mechanism Notation | Single-barbed "fishhook" arrows libretexts.orgyoutube.com | Double-barbed arrows libretexts.orgyoutube.com |
| Typical Substrates | Non-polar bonds pressbooks.pub | Polar bonds |
| Initiation | Often requires energy (heat or light) libretexts.orgpressbooks.pub | Often occurs in polar solvents to stabilize resulting ions |
Coordination-Insertion Mechanisms
The coordination-insertion mechanism is a cornerstone of transition-metal-catalyzed polymerization and is a key pathway for catalysts based on titanium(IV) alkoxides. acs.orgnih.gov This mechanism involves two fundamental steps: the coordination of a monomer to the titanium center, followed by its insertion into a metal-ligand bond.
This process is characteristic of Ziegler-Natta type polymerizations. nih.gov The catalytic cycle can be described as follows:
Coordination: An unsaturated monomer, such as an alkene or a cyclic ester, coordinates to a vacant site on the coordinatively unsaturated titanium(IV) center. acs.orgnih.gov The electron-donating effect of ligands on the titanium complex can enhance the coordination ability of the metal center. acs.org
Insertion: The coordinated monomer then inserts into an existing titanium-carbon or titanium-oxygen bond (in the case of ring-opening polymerization). This step involves the formation of a new bond between the monomer and the ligand, and a new bond between the titanium and a different atom of the monomer, effectively extending the ligand chain. acs.org
Chain Propagation: The process repeats as new monomer molecules coordinate and insert, leading to the growth of a polymer chain.
For the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, a titanium alkoxide initiator first attacks the carbonyl group of the monomer. The ring opens via cleavage of the acyl-oxygen bond, allowing the monomer to insert and the polymer chain to propagate. acs.org This coordination-insertion mechanism is a common pathway for various titanium complexes in polymerization reactions. acs.org
Relevance in Polymerization Reactions
Titanium(IV) alkoxides, including by extension titanium(IV) cyclohexanolate, are effective catalysts in polymerization reactions, particularly in the ring-opening polymerization of cyclic esters and epoxides.
One significant application is in the ring-opening copolymerization of cyclohexene oxide and carbon dioxide to produce polycarbonates. Titanium(IV) complexes with amino-tris(phenolate) ligands, which can feature alkoxide initiating groups, have been shown to be active catalyst systems for this transformation. These reactions typically proceed in a controlled manner, indicated by a linear evolution of the polycarbonate's molar mass with the conversion of the epoxide. nih.govresearchgate.net The propagating species in these catalytic cycles are proposed to be anionic titanium alkoxide complexes. nih.govresearchgate.net
The general mechanism involves the coordination of the epoxide to the Lewis acidic titanium center, followed by nucleophilic attack of an alkoxide group on one of the epoxide's carbon atoms, leading to the opening of the ring. This process generates a new alkoxide that can then react with another monomer, propagating the polymer chain.
Below is a table summarizing the catalytic performance of a representative Titanium(IV) catalyst system in the copolymerization of cyclohexene oxide and CO2.
| Catalyst System Component | Temperature (°C) | Pressure (bar CO2) | Turnover Frequency (h⁻¹) | Selectivity (Carbonate Linkages) |
| LTiX / PPNCl | 80 | 40 | ~60 | >90% |
Data sourced from studies on Ti(IV)-Tris(phenolate) Catalyst Systems. nih.govresearchgate.net
Ziegler-Natta catalysts, which are based on titanium compounds, are fundamental in the synthesis of polyolefins. While heterogeneous Ziegler-Natta catalysts are more common in industry, homogeneous systems often utilize Group 4 metal complexes, including titanium. These catalysts are used to polymerize terminal alkenes. wikipedia.org
Transesterification Processes
Titanium(IV) alkoxides are widely employed as catalysts in transesterification reactions, which are crucial in processes like biodiesel production and polyester synthesis. core.ac.ukscience-gate.com The mechanism of transesterification catalyzed by titanium alkoxides is more complex than that of simple Brønsted acids.
The titanium center acts as a Lewis acid, activating the carbonyl group of the ester towards nucleophilic attack. There are several proposed pathways for the reaction. One possibility involves the coordination of the ester's carbonyl oxygen to the titanium center, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. core.ac.uk Another proposed mechanism involves the exchange of an alkoxide ligand on the titanium catalyst with the incoming alcohol, forming a new titanium alkoxide that then reacts with the ester. core.ac.uk
A study on the transesterification of monoolein with titanium isopropoxide, a representative titanium alkoxide, revealed that the reaction is second-order with respect to the alcohol. This suggests that the alcohol plays a key role in the rate-determining step. The study also demonstrated that high ester yields (>99%) could be achieved. fao.orgresearchgate.net
The following table presents kinetic data for the transesterification of monoolein catalyzed by titanium isopropoxide.
| Reactants | Catalyst | Reaction Order (w.r.t. Alcohol) | Rate Constant (L mol⁻¹ min⁻¹) | Max. Ester Yield (%) |
| Monoolein, Isopropanol | Titanium Isopropoxide | 2 | 0.0002 | >99 |
Data from a kinetic study on a model transesterification system. fao.orgresearchgate.net
In the context of biodiesel production from triglycerides, the titanium alkoxide catalyst can also react with methanol or the resulting glycerides, forming different active species that can further react to produce fatty acid methyl esters (FAME). core.ac.uk However, a significant challenge with simple titanium alkoxides in biodiesel production is their sensitivity to water, which can lead to hydrolysis and the formation of less active titanium dioxide (TiO2). core.ac.ukresearchgate.net
Hydride Transfer Reactions
While direct hydride transfer from a stable titanium(IV) alkoxide is not a commonly reported primary reaction pathway, the broader chemistry of titanium alkoxides is relevant to reactions that involve hydrogen atom transfer, particularly in the context of radical reactions initiated by reduced titanium species.
Low-valent titanium species (Ti(III)), which can be generated in situ from Ti(IV) precursors like titanium(IV) alkoxides, are potent single-electron donors. These Ti(III) species can initiate radical reactions, such as the reductive ring-opening of epoxides. nih.gov In these processes, a hydrogen atom transfer often follows the initial C-O bond cleavage. For instance, in visible-light-promoted reductions, a Ti(III) alkoxide can be formed, and under irradiation, a hydrogen atom can be transferred from an isopropoxide unit to a primary radical center. rsc.orgchemrxiv.org
A proposed mechanism involves the following steps:
Reduction of Ti(IV) to Ti(III): An alkyltitanium alkoxide, formed in situ, can undergo reduction of the Ti(IV) center to a Ti(III) species. rsc.orgchemrxiv.org
Substrate Coordination: The substrate, such as an iodohydrin formed from an epoxide, coordinates to the Ti(III) center. rsc.orgchemrxiv.org
Single-Electron Transfer (SET) and Radical Formation: The Ti(III) center transfers an electron to the substrate, leading to the formation of a radical. rsc.orgchemrxiv.org
Hydrogen Atom Transfer: A hydrogen atom is then transferred from a ligand on the titanium, such as an isopropoxide, to the newly formed radical, yielding the final reduced product. rsc.orgchemrxiv.org
This sequence of events highlights the role of the titanium complex in facilitating what is effectively a net hydride transfer through a radical pathway involving hydrogen atom abstraction.
Catalytic Applications and Mechanistic Studies of Cyclohexanolate;titanium 4+ Complexes
Polymerization Catalysis
Titanium(IV) alkoxides, including cyclohexanolate derivatives, are well-established catalysts or catalyst precursors in the synthesis of a wide range of polymers. Their effectiveness is attributed to their ability to activate monomers and control the polymer chain growth.
Role in Olefin Polymerization (Ziegler-Natta Type Systems)
In the realm of Ziegler-Natta catalysis for olefin polymerization, titanium(IV) compounds are crucial precursors to the active catalytic species. While titanium tetrachloride is a traditional choice, titanium alkoxides like titanium(4+) cyclohexanolate can also be employed, typically in conjunction with an aluminum alkyl co-catalyst.
The fundamental role of the titanium complex is to form an active site capable of coordinating and inserting olefin monomers. The process begins with the activation of the titanium(IV) precursor by the co-catalyst, such as triethylaluminum (B1256330) (AlEt₃). This activation involves both alkylation and reduction of the titanium center, typically to Ti(III), creating a vacant coordination site essential for monomer binding. nih.govresearchgate.net The Cossee-Arlman mechanism is the widely accepted model for this process, where the olefin coordinates to the vacant site on the titanium atom and is subsequently inserted into the titanium-alkyl (growing polymer chain) bond. nih.gov
The cyclohexanolate ligands influence the catalyst's performance by modifying the electronic environment of the titanium center and affecting its solubility and stability. Although direct studies on titanium(4+) cyclohexanolate in this context are not extensively detailed, the principles governing other titanium alkoxides apply. The alkoxide groups can be exchanged with alkyl groups from the co-catalyst, initiating the formation of the active species. researchgate.net The steric bulk of the cyclohexanolate ligand can also impact the stereoselectivity of the polymerization, particularly in the case of propylene, influencing the tacticity of the resulting polypropylene.
Table 1: Key Steps in Ziegler-Natta Polymerization Involving a Titanium Alkoxide Precursor
| Step | Description | Key Intermediates |
|---|---|---|
| Activation | The titanium(IV) cyclohexanolate precursor reacts with an aluminum alkyl co-catalyst. This involves reduction of Ti(IV) to Ti(III) and alkylation, replacing a cyclohexanolate ligand with an alkyl group. nih.govresearchgate.net | Ti(III)-alkyl species with a coordination vacancy. |
| Initiation | An olefin monomer coordinates to the vacant site on the activated titanium center. | Ti-olefin π-complex. |
| Propagation | The coordinated olefin inserts into the Ti-alkyl bond, extending the polymer chain and regenerating the vacant site for the next monomer to coordinate. nih.gov | Growing polymer chain attached to the Ti center. |
| Termination | The polymer chain growth is terminated through various pathways, such as β-hydride elimination or chain transfer to the co-catalyst or monomer. | Inactive Ti species and the final polymer chain. |
Ring-Opening Polymerization (ROP) of Cyclic Monomers
Titanium(IV) cyclohexanolate complexes are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govacs.org The polymerization typically proceeds via a coordination-insertion mechanism. nih.govrsc.org
The catalytic cycle is initiated by the coordination of the cyclic monomer's carbonyl oxygen to the Lewis acidic titanium center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov Subsequently, a cyclohexanolate ligand (or another initiating group on the titanium) attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the cyclic ester and the opening of the ring. nih.gov This step results in the formation of a new titanium alkoxide species with the monomer unit incorporated, which then propagates the polymerization by reacting with subsequent monomer molecules. acs.org
The structure of the ligands attached to the titanium center plays a significant role in the catalytic activity and control over the polymerization. researchgate.net Titanium complexes with various ligand systems have been shown to be active, and the cyclohexanolate ligand's steric and electronic properties would similarly influence reaction rates and the properties of the resulting polymer. rsc.orgmdpi.com
Table 2: Performance of Titanium Alkoxide Catalysts in ROP of ε-Caprolactone
| Catalyst System | Monomer | Conversion (%) | Polymer Molecular Weight ( g/mol ) | Molecular Weight Distribution | Reference |
|---|---|---|---|---|---|
| Titanium(IV) isopropoxide | ε-Caprolactone | >99 | Moderate to high | Varies | mdpi.com |
| Titanium complexes with pyrrolylaldiminate ligands | ε-Caprolactone | Well-controlled | Predetermined by monomer/initiator ratio | Narrow | rsc.org |
Note: Data for specific titanium(4+) cyclohexanolate is inferred from the general performance of related titanium alkoxide systems.
Polycondensation Reactions (e.g., Polyester Synthesis)
Titanium(IV) alkoxides, including cyclohexanolate derivatives, serve as highly effective catalysts in polycondensation reactions, particularly for the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). researchgate.netgoogle.com They are often considered more environmentally friendly alternatives to traditional antimony-based catalysts. researchgate.net
In the synthesis of PET from terephthalic acid and ethylene (B1197577) glycol, the titanium catalyst facilitates the esterification and subsequent transesterification reactions that lead to chain growth. researchgate.netgoogle.com The Lewis acidic titanium center activates the carbonyl group of the ester, making it more electrophilic and promoting the transesterification reaction with a hydroxyl end group of another polymer chain. This process releases a small molecule, such as ethylene glycol, and extends the polymer chain. google.comasabe.org
The catalytic activity of titanium compounds is influenced by the nature of the ligands. While non-chelated titanium derivatives are generally more active, they can sometimes be less selective. researchgate.net The use of specific ligands, such as those derived from 2-hydroxy carboxylic acids, can enhance catalyst stability and performance. google.com Titanium(4+) cyclohexanolate would be expected to function as a precursor that is activated in situ through ligand exchange with the diol monomer. researchgate.net
Carbon-Carbon Bond Forming Reactions
The Lewis acidity of titanium(4+) complexes makes them valuable in promoting various carbon-carbon bond-forming reactions.
Aldol (B89426) Addition Reactions
Titanium(IV) complexes are widely used as Lewis acids to mediate aldol addition reactions, which are fundamental for constructing carbon-carbon bonds. acs.org In these reactions, a titanium enolate is typically generated from a ketone or ester, which then reacts with an aldehyde. nih.govub.edu
A titanium(4+) cyclohexanolate complex can function as a Lewis acid to promote the formation of a titanium enolate. For instance, in the presence of a base like N-ethyldiisopropylamine, the titanium complex can react with a ketone to form a well-defined titanium enolate. nih.gov This enolate is generally more stable and often provides higher stereoselectivity compared to alkali metal enolates. ub.edu The titanium center of the enolate can coordinate with the aldehyde, organizing the transition state to favor the formation of a specific stereoisomer of the aldol adduct. chempedia.info The choice of ligands on the titanium, such as cyclohexanolate, can influence the stereochemical outcome of the reaction. rsc.org
Table 3: Diastereoselectivity in Titanium-Mediated Aldol Reactions
| Ketone/Ester Source | Aldehyde | Titanium Reagent | Diastereomeric Ratio (syn:anti or anti:syn) | Reference |
|---|---|---|---|---|
| Chiral Imide | Isobutyraldehyde | TiCl₄, Hünig's base | High syn-selectivity | chempedia.info |
| Propionate Ester | Various oxyaldehydes | TiCl₄, N-ethyldiisopropylamine | Excellent syn-selectivity (up to 99% de) | nih.gov |
| Propionate Ester | Isovaleraldehyde | TiCl₄, N-ethyldiisopropylamine | Excellent anti-selectivity | nih.gov |
Cross-Coupling Reactions (e.g., Sonogashira-type)
While palladium is the quintessential catalyst for Sonogashira cross-coupling reactions, there is growing interest in using more earth-abundant metals like titanium. nih.gov Titanium-based systems can mediate various cross-coupling reactions, often involving reductive coupling pathways. nih.govu-tokyo.ac.jp
In the context of Sonogashira-type reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a titanium(4+) complex could potentially play a role, although this is a less conventional application. Typically, such reactions require a transition metal that can undergo oxidative addition and reductive elimination cycles. While titanium(IV) is in its highest oxidation state, low-valent titanium species, which are catalytically active in reductive couplings, can be generated in situ from Ti(IV) precursors like titanium(IV) isopropoxide using reducing agents. nih.gov
For instance, low-valent titanium can mediate the reductive cross-coupling of imines with terminal alkynes to produce allylic amines. nih.gov This proceeds through the formation of an azatitanacyclopentene intermediate. While not a direct Sonogashira reaction, this demonstrates the capability of titanium systems to couple alkynes with other functional groups. A titanium(4+) cyclohexanolate complex could serve as a precursor in such reductive systems, where the cyclohexanolate ligands would be displaced during the formation of the active low-valent titanium species.
Cycloaddition Reactions
Titanium(IV) complexes, particularly those derived from precursors like titanium alkoxides, serve as effective catalysts for various cycloaddition reactions. These transformations are fundamental in organic synthesis for constructing cyclic molecular frameworks. While the stable Ti(IV) state is often the starting point, many of these catalytic cycles involve in situ reduction to lower-valent titanium species (e.g., Ti(II) or Ti(III)), which are the catalytically active agents. The coordination of the substrates to the titanium center is a critical step, as it alters the frontier orbital symmetries, thereby enabling thermally forbidden cycloaddition pathways. nih.govepa.govresearchgate.net
Notable examples of titanium-catalyzed cycloadditions include:
[6+2] Cycloadditions: Ziegler-type catalysts, such as those generated from TiCl₄ and organoaluminum reagents, and arenetitanium(II) complexes can induce [6+2] cycloaddition reactions between cycloheptatriene (B165957) and various dienes or acetylenes. epa.gov These reactions provide efficient routes to bicyclo[4.2.1]nona-2,4-diene and bicyclo[4.2.1]nona-2,4,7-triene derivatives. nih.govepa.gov For instance, the reaction of 7-substituted 1,3,5-cycloheptatrienes with alkynes and allenes, catalyzed by systems like Ti(acac)₂Cl₂-Et₂AlCl, yields these bicyclic products in high yields. researchgate.net
[2+2] Cycloadditions: Titanocene (B72419) complexes have been shown to catalyze formal [2+2] cycloadditions. For example, bis-enones undergo cyclization catalyzed by Cp₂Ti(TFA)₂ (reduced in situ with Zn), proceeding through an inner-sphere single-electron transfer (SET) mechanism. nih.govnih.gov The proposed mechanism involves the coordination of the enone to the Ti(III) center, followed by SET to form a radical anion, which then undergoes sequential 5-exo and 4-exo cyclizations. nih.gov
[3+2] Cycloadditions: Titanium-catalyzed radical redox relay mechanisms can achieve formal [3+2] cycloadditions. For instance, the reaction of N-acylaziridines and alkenes is catalyzed by Ti(III) complexes, which induce the homolytic cleavage of a C-N bond, initiating a radical cascade that results in the formation of a five-membered ring. nih.gov
[2+2+1] Cycloadditions: This reaction allows for the modular synthesis of pyrroles from two alkyne molecules and an azide, mediated by a titanium imido intermediate. The process involves a Ti(II)/Ti(IV) redox cycle. ubc.ca
The mechanism often begins with the reduction of a Ti(IV) precursor to a low-valent Ti(III) or Ti(II) species. This active catalyst then coordinates with the substrates. In the case of [6+2] cycloadditions, this coordination changes the symmetry of the frontier orbitals in the triene, making the reaction possible. researchgate.net For radical-based cycloadditions, the low-valent titanium initiates a single-electron transfer to the substrate, generating a radical intermediate that drives the cyclization process. nih.govnih.gov
Oxidation and Reduction Catalysis
While the titanium(IV) oxidation state is thermodynamically the most stable, titanium complexes are versatile catalysts capable of participating in a wide range of both oxidation and reduction reactions. nih.gov This versatility stems from the accessibility of lower oxidation states, primarily Ti(III) and Ti(II), which can be generated in situ from Ti(IV) precursors using various reducing agents like manganese, zinc, or magnesium. usp.br Consequently, many catalytic processes involving titanium operate through redox cycles, such as Ti(III)/Ti(IV) or Ti(II)/Ti(IV), where the titanium center formally changes its oxidation state during the reaction sequence. usp.brnih.gov
Oxidative Transformations (e.g., Cyclohexane (B81311) Oxidation)
Titanium(IV) complexes are active in mediating oxidative transformations. A significant area of research is the selective oxidation of hydrocarbons, such as cyclohexane, to more valuable products like cyclohexanol (B46403) and cyclohexanone (B45756). While much of this work has focused on heterogeneous photocatalysis using titanium dioxide (TiO₂), the underlying principles are relevant to the reactivity of discrete titanium(IV) oxo and alkoxide complexes. researchgate.net
In the photocatalytic oxidation of cyclohexane over TiO₂, studies suggest that oxygen incorporated into the products originates from the catalyst surface (e.g., from Ti-OH sites) rather than from dissolved molecular oxygen, consistent with a Mars-van Krevelen mechanism. acs.org This highlights the role of the titanium-oxygen bond in the oxidation process. The reaction is believed to proceed through the formation of surface-bound cyclohexyl radicals. The selectivity between cyclohexanol and cyclohexanone can be influenced by reaction conditions and the catalyst structure. For example, under certain photocatalytic conditions using a Pyrex reactor to filter specific UV wavelengths, an almost complete selectivity to cyclohexanone (>95%) can be achieved.
| Catalyst System | Substrate | Products | Key Findings |
| TiO₂ (photocatalysis) | Cyclohexane | Cyclohexanol, Cyclohexanone | Selectivity is highly dependent on wavelength and catalyst structure. |
| Ti³⁺/TiO₂ (photocatalysis) | Cyclohexane | Cyclohexanone (dominant) | Visible-light driven process with up to 95.1% selectivity to cyclohexanone in CCl₄. sciopen.com |
| Mars-van Krevelen Mechanism | Cyclohexane | Cyclohexanone | Isotope labeling shows oxygen from the catalyst surface is incorporated into the product. acs.org |
Reductive Umpolung and Defunctionalization Reactions
Low-valent titanium catalysts, generated from Ti(IV) precursors such as Ti(O-i-Pr)₄ or TiCl₄, are highly effective in promoting reductive umpolung and defunctionalization reactions. researchgate.netorganic-chemistry.org These processes provide powerful methods for carbon-carbon bond formation and for the removal of functional groups.
Reductive Umpolung: This strategy allows for the coupling of similarly polarized carbon fragments, which is a challenging transformation using traditional synthetic methods. nih.gov Low-valent titanium reagents can mediate the reductive coupling of carbonyl compounds (pinacol coupling) and the cross-coupling of carbonyls with nitriles or activated alkenes. researchgate.netresearchgate.net For example, the in situ generation of a Ti(III) catalyst can control the homolytic scission of a C-S bond, enabling a reductive desulfonylation that circumvents harsh basic conditions. nih.gov The reaction is initiated by a single-electron transfer from the Ti(III) center to the substrate. nih.gov
Defunctionalization Reactions: Titanium-based reagents can effectively cleave various functional groups. A low-valent titanium species generated from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder can reductively cleave a broad range of sulfonamides to furnish the corresponding amines. organic-chemistry.org This method demonstrates the utility of Ti(IV) alkoxides as precursors for powerful reducing agents.
The catalytic cycle for these reactions typically involves:
Reduction of a stable Ti(IV) precatalyst to an active Ti(III) or Ti(II) species.
Single-electron transfer from the low-valent titanium to the substrate(s), leading to radical intermediates.
Coupling of the radical intermediates or further reaction to yield the product.
Oxidation of the titanium center back to a higher oxidation state (typically Ti(IV)), which then re-enters the catalytic cycle upon reduction.
Formal Redox Catalysis
Many of the most powerful applications of titanium in catalysis rely on formal redox cycles, where the metal shuttles between different oxidation states, most commonly Ti(III)/Ti(IV) or Ti(II)/Ti(IV). nih.govusp.br Although the Ti(IV) state is highly stable, the design of appropriate ligand scaffolds and reaction conditions enables access to lower oxidation states that can participate in electron transfer processes. nih.govnih.gov
A key challenge in titanium redox catalysis is the high oxophilicity and thermodynamic stability of the Ti(IV) state. nih.gov However, several classes of reactions have been developed that successfully harness these redox events:
Kulinkovich Reaction: This reaction synthesizes cyclopropanols from esters and Grignard reagents, catalyzed by titanium alkoxides like Ti(O-i-Pr)₄. The mechanism involves the formation of a titanacyclopropane intermediate, which is formally a Ti(IV) species, from a Ti(II)-olefin complex. nih.gov
Reductive Couplings: As discussed previously, pinacol (B44631) and McMurry couplings utilize low-valent titanium to form C-C bonds from carbonyl compounds. These reactions proceed via Ti(II) or Ti(III) intermediates that are oxidized to Ti(IV) upon formation of the diolate product. researchgate.netiastate.edu
Oxidative Amination and Cycloadditions: Titanium imido (Ti≡NR) complexes can be generated from Ti(II) precursors and organic azides or diazenes. These Ti(IV) imido species can then undergo cycloadditions with unsaturated molecules like alkynes. Subsequent reductive elimination regenerates the active Ti(II) catalyst, completing a Ti(II)/Ti(IV) cycle. ubc.canih.gov
The general scheme for a Ti(IV)/Ti(III) promoted catalytic cycle involves the initial reduction of the Ti(IV) precatalyst, coordination of the substrate to the active Ti(III) species, a reductive initiation step, radical rearrangement, and finally, product elimination which restores the Ti(IV) complex. researchgate.net
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroaminoalkylation)
Titanium(IV) complexes are highly effective precatalysts for hydrofunctionalization reactions, particularly the hydroamination and hydroaminoalkylation of unsaturated carbon-carbon bonds. d-nb.infonih.gov These reactions represent atom-economical methods for synthesizing amines, which are valuable building blocks in pharmaceuticals and agrochemicals.
Hydroamination: The addition of an N-H bond across an alkyne or alkene is efficiently catalyzed by various titanium complexes, including those with cyclopentadienyl (B1206354), amido, and amidate ligands. ubc.canih.govorganic-chemistry.org The generally accepted mechanism for alkyne hydroamination involves the in situ formation of a titanium-imido (Ti=NR) intermediate from the Ti(IV) precatalyst and a primary amine. This intermediate then undergoes a [2+2] cycloaddition with the alkyne to form a four-membered azatitanacyclobutene intermediate. acs.org Subsequent protonolysis of the titanium-carbon bond by another amine molecule releases the enamine or imine product and regenerates the catalytically active species. nih.gov
Hydroaminoalkylation: This reaction involves the addition of an α-C-H bond of an amine across an alkene's C=C double bond. Cationic titanium catalysts, generated in situ from precursors like tetrabenzyltitanium (B168536) (TiBn₄), are effective for the intermolecular hydroaminoalkylation of alkenes with tertiary amines. d-nb.infonih.gov These reactions proceed with excellent regioselectivity, delivering the branched products exclusively. nih.gov The catalytic cycle is proposed to involve the formation of metallaaziridine and five-membered metallacyclic intermediates. acs.org Formamidinato-titanium complexes have also been shown to be highly active, reducing reaction times from days to minutes for certain substrates. nih.gov
| Reaction | Catalyst Precursor | Substrates | Product Type |
| Intramolecular Hydroamination | Tetrakisamido titanium complexes | Aminoalkynes, Aminoallenes | Cyclic amines/imines nih.gov |
| Intermolecular Hydroamination | Cp₂TiMe₂ | Alkynes, Primary amines | Secondary amines (after reduction) organic-chemistry.org |
| Intermolecular Hydroaminoalkylation | TiBn₄ / Ph₃C[B(C₆F₅)₄] | Alkenes, Tertiary amines | Branched tertiary amines d-nb.infonih.gov |
| Fast Hydroaminoalkylation | Formamidine / TiBn₄ | Alkenes, Secondary amines | Substituted amines nih.gov |
Influence of Ligand Structure on Catalytic Activity and Selectivity
The structure of the ligands coordinated to the titanium(IV) center plays a paramount role in determining the catalytic activity and selectivity of the resulting complex. By systematically modifying the steric and electronic properties of the ligand framework—which includes not only the primary cyclohexanolate ligand but also other ancillary or supporting ligands—it is possible to fine-tune the catalyst's performance for a specific transformation.
Steric Effects: The steric bulk of the ligands can control substrate access to the metal center, influencing regioselectivity and, in chiral systems, enantioselectivity. For instance, in hydroaminoalkylation reactions, bulky titanium catalysts can achieve desirable regioselectivity in C(sp³)-H activation processes. researchgate.net The incorporation of cyclopentadienyl ligands, with their tunable 3D configuration, allows for precise control over the catalytic performance of titanocene complexes. researchgate.net
Electronic Effects: The electron-donating or -withdrawing nature of the ligands directly impacts the Lewis acidity and redox potential of the titanium center. This modulation is critical for both redox and non-redox catalytic cycles.
In hydroamination , hemilabile amidate ligands have been shown to be crucial for achieving high anti-Markovnikov selectivity. acs.org These ligands can create a specific geometric environment that lowers transition state energies and facilitates metal-ligand cooperativity through hydrogen bonding. ubc.ca Modeling studies on catalysts with unsymmetrical bidentate ligands suggest that the electronic properties of one side of the ligand strongly influence the reaction rate, while the steric properties of the other side are more dominant. nih.govnih.gov
In redox catalysis , π-acidic ancillary ligands can stabilize reactive low-valent titanium intermediates through back-bonding, which is essential for facilitating catalytic turnover in reactions that cycle through Ti(II) or Ti(III) states. nih.gov The ligand framework can also influence the reduction potential of the Ti(IV)/Ti(III) couple, thereby affecting the rate of catalyst activation and the efficiency of single-electron transfer steps. researchgate.net
The interplay between steric and electronic factors is complex but provides a powerful tool for catalyst design. For example, a detailed understanding of ligand effects has led to the development of more active hydroamination precatalysts by moving from cyclopentadienyl-based systems to tetrakis(amido)titanium complexes, which exhibit significantly higher reactivity. nih.gov
Chiral Ligand Design for Enantioselective Catalysis
The generation of enantiomerically pure compounds is a cornerstone of modern chemistry, and a primary strategy for achieving this is through asymmetric catalysis. In the realm of titanium(IV) catalysis, the inherent Lewis acidity of the titanium center is harnessed and modulated by a carefully selected ligand environment. While simple titanium(IV) alkoxides like titanium(IV) cyclohexanolate are achiral, they can be transformed into powerful asymmetric catalysts through the introduction of chiral ligands. This approach involves an in situ modification where the achiral precursor reacts with a chiral, non-racemic ligand to form a chiral catalyst active for a specific transformation.
The fundamental principle behind this strategy is the creation of a chiral pocket or a dissymmetric environment around the metal center. This chiral environment forces the reacting substrates to approach the titanium center in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. The design of these ligands is crucial and is often guided by several key principles:
Steric Hindrance: Bulky groups are strategically placed on the chiral ligand to physically block certain pathways of substrate approach, thereby directing the reaction to proceed via a lower-energy transition state that leads to the desired enantiomer.
Electronic Tuning: The electronic properties of the ligand can influence the Lewis acidity of the titanium center, affecting both the activity of the catalyst and the stereoselectivity of the reaction.
Rigid Scaffolds: Many successful chiral ligands are built upon rigid backbones. This rigidity reduces the number of possible conformations of the catalyst-substrate complex, leading to a more ordered and predictable transition state, which generally translates to higher enantioselectivity.
A variety of chiral ligands have been successfully employed in conjunction with titanium(IV) alkoxide precursors to achieve high levels of enantioselectivity in a range of organic reactions. For instance, chiral diols and their derivatives, such as BINOL (1,1'-bi-2-naphthol) and tartrates, are prominent classes of ligands. A catalyst system derived from H8-BINOL and titanium(IV) isopropoxide has been shown to be highly effective in asymmetric oxa-Diels-Alder reactions, achieving excellent yields and enantiomeric excess (ee) values up to >99% for various aldehydes. umich.edu Similarly, the modified Sharpless catalyst, which combines titanium(IV) isopropoxide with chiral diisopropyl tartrate (DIPT), is effective for the enantioselective trimethylsilylcyanation of aldehydes. researchgate.net
Another successful approach involves the dynamic ligand exchange between a titanium(IV) alkoxide, such as titanium(IV) tert-butoxide, and a chiral α-hydroxy acid. acs.org In a novel enantioselective aldol addition, a combination of rac-BINOL, titanium(IV) tert-butoxide, and (R)-mandelic acid was used to produce syn-aldol products with high diastereoselectivity and enantioselectivity. acs.org The dynamic exchange of ligands appears to be critical for the success of this reaction, as pre-formed complexes did not yield comparable results. acs.org
The table below summarizes the performance of various chiral ligands in combination with titanium(IV) alkoxide precursors in different enantioselective reactions.
| Chiral Ligand | Titanium(IV) Precursor | Reaction Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| H8-BINOL | Titanium(IV) isopropoxide | Oxa-Diels-Alder | Up to >99% |
| Diisopropyl Tartrate (DIPT) | Titanium(IV) isopropoxide | Trimethylsilylcyanation of aldehydes | High |
| (R)-Mandelic Acid (with rac-BINOL) | Titanium(IV) tert-butoxide | Aldol Addition | Up to 94% |
| Alkyl Lactates | Titanium(IV) isopropoxide | Asymmetric Epoxidation | Low |
It is noteworthy that not all chiral ligands confer high enantioselectivity. For example, titanium(IV) complexes with certain chiral alkyl lactate (B86563) ligands showed low control of enantioselectivity in the asymmetric epoxidation of cinnamyl alcohol, which was attributed to the dynamic behavior of the complexes in solution. researchgate.net This highlights the complexity of chiral ligand design, where subtle changes in ligand structure can have a profound impact on the stereochemical outcome of a reaction.
Ligand Donor Parameters and Catalytic Performance
Beyond the qualitative design principles of sterics and electronics, the performance of titanium(IV) cyclohexanolate and related catalytic complexes can be understood and predicted through quantitative models. These models, often falling under the umbrella of Quantitative Structure-Activity Relationships (QSAR), seek to establish a mathematical correlation between the structural or physicochemical properties of the ligands and the catalytic activity. purdue.eduscienceforecastoa.com This approach allows for a more rational design of catalysts by identifying the key parameters that govern their performance.
Two critical parameters used to model and understand the behavior of ligands in high-oxidation-state catalysis are the Ligand Donor Parameter (LDP) and the percent buried volume (% Vbur) . nih.gov
Ligand Donor Parameter (LDP): This parameter provides a quantitative measure of the electronic donating ability of a ligand. It allows chemists to compare the electronic influence of different ligands on a unified scale.
Percent Buried Volume (% Vbur): This parameter quantifies the steric bulk of a ligand by calculating the percentage of the space around the metal center that is occupied by that ligand.
A study on titanium-catalyzed hydroamination successfully used these parameters to model the observed reaction rate (kobs) for a series of catalysts with both symmetrical and unsymmetrical bidentate ligands. nih.gov The data were fitted to a five-parameter model that considered the electronic and steric contributions from each side of the bidentate ligand independently. nih.gov
The model is expressed by the equation: kobs = a + b(LDP)1 + c(LDP)2 + d(% Vbur)1 + e(% Vbur)2
Where the subscripts 1 and 2 refer to the two different coordinating atoms of the bidentate ligand, and the coefficients a, b, c, d, and e are determined through regression analysis. nih.gov
| Parameter | Description | Influence on Catalytic Performance |
|---|---|---|
| LDP1, LDP2 | Ligand Donor Parameter; quantifies the electronic donating ability of each side of the ligand. | Strongly influences the reaction rate and can determine the preferred orientation of an unsymmetrical ligand on the metal center. nih.gov |
| % Vbur1, % Vbur2 | Percent Buried Volume; quantifies the steric bulk of each side of the ligand. | Affects the accessibility of the catalytic site and influences the overall reaction rate. nih.gov |
| a, b, c, d, e | Refined coefficients from least-squares regression. | The sign and magnitude of these coefficients reveal the sensitivity of the reaction rate to each specific ligand parameter. |
Analysis of this model for the titanium hydroamination system led to several key mechanistic insights:
Ligand Orientation is Electronically Determined: The model suggested that for unsymmetrical ligands, the orientation on the titanium center in the key transition state is dictated by electronic factors (LDP) rather than steric bulk (% Vbur). nih.gov
Asymmetric Influence on Rate: The catalytic rate was found to be strongly influenced by the electronic properties of one side of the ligand and the steric properties of the other side. Specifically, for optimal rates, one side of the ligand should be a poor electronic donor (positive coefficient for LDP), while the other side should be sterically small (negative coefficient for % Vbur). nih.gov
Predictive Power: This quantitative approach enabled the researchers to design new unsymmetrical ligand catalysts that exhibited higher reaction rates than the best-performing symmetrical ligand catalysts in the initial set. nih.gov
This work demonstrates that deconstructing the ligand into its fundamental electronic and steric components provides a powerful tool for understanding reaction mechanisms and for the predictive design of more efficient catalysts based on titanium(IV) complexes.
Theoretical and Computational Investigations of Cyclohexanolate;titanium 4+
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of chemical reactions. For titanium(IV) cyclohexanolate, DFT can provide fundamental insights into its electronic behavior and reactivity.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and optical properties. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. youtube.com
In the context of titanium(IV) cyclohexanolate, DFT calculations can map the distribution and energies of these orbitals. The HOMO is typically localized on the oxygen atoms of the cyclohexanolate ligands, while the LUMO is centered on the electron-deficient titanium(IV) metal center. This distribution indicates that the complex is susceptible to nucleophilic attack at the titanium atom and electrophilic attack at the ligands. The calculated HOMO-LUMO gap can predict the energy required for electronic transitions, which is relevant for applications in photocatalysis. beilstein-journals.org DFT calculations on finite-size titanium oxide clusters, which serve as models for larger systems, often show an overestimation of the band gap compared to experimental values. beilstein-journals.orgresearchgate.net
Table 1: Representative Frontier Orbital Energies for a Model Titanium(IV) Alkoxide Complex
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -2.77 | Primarily composed of Ti 3d orbitals |
| HOMO | -6.55 | Primarily composed of O 2p orbitals from alkoxide ligands |
| HOMO-LUMO Gap | 3.78 | Indicator of chemical stability and reactivity |
Note: Data is illustrative and based on calculations for a model Ti₃₈O₇₆ cluster, which provides insight into the electronic structure of titanium-oxygen frameworks. researchgate.net
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For reactions involving titanium(IV) cyclohexanolate, such as hydrolysis, condensation, or its use in catalysis (e.g., epoxidation), DFT can be used to model the geometries and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net
Table 2: Example Energy Barriers for a Catalytic Reaction Step Involving a Ti(IV) Complex
| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |
| Oxygen Transfer | Ti(IV)-peroxo-alkene | [Alkene-O--Ti-peroxo]‡ | Ti(IV)-alkoxide + epoxide | 15.2 |
| Ligand Exchange | Ti(OR)₄ + R'OH | [Ti(OR)₄(R'OH)]‡ | Ti(OR)₃(OR') + ROH | 8.5 |
Note: The values are hypothetical examples based on DFT studies of Ti(IV)-catalyzed epoxidation and ligand exchange reactions to illustrate the type of data generated. nih.govacs.org
A transition state (TS) represents the highest energy point along the lowest energy reaction path connecting reactants and products. youtube.com It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. youtube.com
Using DFT, a transition state structure can be located and optimized. A key confirmation of a true transition state is the calculation of its vibrational frequencies. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com
For a reaction involving titanium(IV) cyclohexanolate, TS analysis provides a snapshot of the molecular geometry at the peak of the energy barrier. This information is invaluable for understanding how bonds are broken and formed. For instance, in a ligand substitution reaction, the TS might reveal a five- or six-coordinate titanium center, providing direct evidence for an associative mechanism. nih.govacs.org The structure of the TS can also explain stereochemical outcomes in asymmetric catalysis.
Molecular Mechanics and Dynamics Simulations
While DFT provides detailed electronic information, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally more efficient alternative for studying the conformational behavior and dynamics of molecules like titanium(IV) cyclohexanolate.
The cyclohexanolate ligand is not rigid and can adopt several conformations, with the "chair" form being the most stable for unsubstituted cyclohexane (B81311). utexas.edu When substituted, as in a ligand bound to a titanium center, the substituent (the O-Ti group) can be in either an axial or an equatorial position. These two positions are generally not equivalent in energy. openochem.org
Table 3: Steric Strain Energy Contributions in Monosubstituted Cyclohexanes
| Interaction Type | Axial Conformer (kcal/mol) | Equatorial Conformer (kcal/mol) | Energy Difference (kcal/mol) |
| Gauche Butane Interaction | 1.8 (two interactions) | 0 | 1.8 |
| 1,3-Diaxial H/Substituent | Varies with substituent size | 0 | Varies |
| Total for -CH₃ group | ~1.8 | 0 | ~1.8 |
Note: This table provides well-established data for methylcyclohexane (B89554) as a model to illustrate the energetic penalty of placing a substituent in the axial position due to 1,3-diaxial steric strain. openochem.org The principle applies to the O-Ti group of the cyclohexanolate ligand.
Computational Approaches to Ligand Design and Optimization
Computational methods are integral to the modern design and optimization of ligands for metal catalysts. nih.gov By establishing relationships between calculated ligand properties and observed catalytic performance, new, more effective ligands can be designed rationally. For a complex like titanium(IV) cyclohexanolate, which may be a precursor to or a component of a catalyst, computational tools can guide the modification of the cyclohexanolate ligand to enhance activity, selectivity, or stability. rsc.org
This process often involves calculating quantitative descriptors for both steric and electronic properties of the ligand. bris.ac.uk
Steric Descriptors: Parameters like the cone angle or percent buried volume (%Vbur) quantify the steric bulk of the cyclohexanolate ligand around the titanium center. These can be calculated from the 3D model of the complex.
Electronic Descriptors: Parameters such as the Ligand Donor Parameter (LDP), derived from DFT calculations of model systems, can quantify the electron-donating ability of the cyclohexanolate ligand. nih.gov
By creating a library of virtual, modified cyclohexanolate ligands (e.g., with substituents at different positions on the cyclohexane ring) and calculating these descriptors, a quantitative structure-activity relationship (QSAR) model can be built. This model correlates the calculated descriptors with experimentally measured catalytic rates or selectivities. The resulting model can then be used to predict the performance of new, untested ligand designs, thereby prioritizing synthetic efforts toward the most promising candidates. nih.govnih.gov
Precursor Roles in Materials Science General Aspects
Sol-Gel Chemistry for Metal Oxide Synthesis
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For titanium alkoxides, this process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is valued for its ability to produce high-purity, homogeneous materials at mild temperatures.
The synthesis of titanium dioxide (TiO₂) via the sol-gel method typically begins with a titanium alkoxide precursor, such as titanium isopropoxide (TTIP) or tetrabutyl titanate. researchgate.netajchem-a.com The process hinges on two primary reactions: hydrolysis and condensation. researchgate.net In the initial step, the alkoxide is mixed with water, often in an alcohol solvent, to initiate hydrolysis. This reaction replaces the alkoxy groups (-OR) with hydroxyl groups (-OH). Subsequent condensation reactions between the hydroxylated titanium species, or between a hydroxyl group and a remaining alkoxy group, lead to the formation of Ti-O-Ti bridges. researchgate.net This polymerization process results in the growth of a three-dimensional oxide network.
Hydrolysis: Ti(OR)₄ + 4H₂O → Ti(OH)₄ + 4ROH
Condensation (Oxolation): 2Ti(OH)₄ → (HO)₃Ti-O-Ti(OH)₃ + H₂O
Through careful control of the reaction conditions, various forms of TiO₂, including nanoparticles, thin films, and porous structures, can be synthesized. youtube.comresearchgate.net The final crystalline phase of the TiO₂ (anatase, rutile, or brookite) is often determined by subsequent heat treatment (calcination) of the gel. uctm.edu For instance, amorphous TiO2 can be converted to the anatase phase, which is known for its photocatalytic activity, at temperatures around 400-600°C. uctm.edu
The kinetics of hydrolysis and condensation are critical in determining the structure and properties of the final TiO₂ material. Titanium alkoxides are highly reactive towards water, which can make controlling these reactions challenging. uctm.edu Several parameters are manipulated to manage the reaction rates and influence the final product.
Key parameters include:
Water-to-Alkoxide Ratio (h): This ratio significantly impacts the hydrolysis rate. A higher ratio generally leads to faster hydrolysis and the formation of larger, more precipitated particles.
pH (Catalyst): The reaction can be catalyzed by either acids or bases. Acidic conditions (low pH) tend to slow down the condensation reaction, leading to the formation of more linear, polymer-like chains and smaller particles. aau.dk Basic conditions (high pH) accelerate the condensation, resulting in more highly branched clusters and faster gelation. aau.dk
Solvent: The choice of solvent can influence the reaction rates and the stability of the sol. uctm.edu Solvents like ethylene (B1197577) glycol can form stable complexes with the titanium precursor, moderating its reactivity.
Temperature: Higher temperatures increase the rates of both hydrolysis and condensation, which can affect particle size and crystallinity. scielo.br
Nature of the Alkoxy Group: The size and structure of the alkyl group (R) in the Ti(OR)₄ precursor affect the hydrolysis rate. Larger, bulkier groups, such as the cyclohexyl group in titanium cyclohexanolate, generally decrease the reactivity of the precursor due to steric hindrance. The hydrolysis and condensation rates typically decrease in the order: Ti(OEt)₄ > Ti(OPri)₄ > Ti(OBun)₄. uctm.edu
Table 1: Influence of Key Parameters on Sol-Gel Process for Titanium Alkoxides
| Parameter | Effect on Hydrolysis/Condensation | Impact on Final Material |
|---|---|---|
| Water/Alkoxide Ratio | Higher ratio increases reaction rates. | Can lead to larger particles and faster precipitation. |
| pH | Acidic pH slows condensation; basic pH accelerates it. aau.dk | Affects particle size, aggregation, and gel structure. aau.dk |
| Temperature | Higher temperature increases reaction rates. scielo.br | Influences crystallinity and particle growth. scielo.br |
| Solvent | Can stabilize the precursor and control reactivity. uctm.edu | Affects gel homogeneity and properties. |
| Alkoxy Group Size | Larger groups decrease reactivity due to steric hindrance. uctm.edu | Influences hydrolysis rate and precursor handling. |
Atomic Layer Deposition (ALD) Precursors
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. The process is based on sequential, self-limiting surface reactions. Titanium alkoxides are among the precursors used for depositing titanium-based thin films.
In a typical ALD process for TiO₂ using a titanium alkoxide and water, the substrate is first exposed to the vapor of the titanium precursor. The precursor molecules react with the surface functional groups (e.g., hydroxyls) until all available sites are occupied, completing the first self-limiting half-reaction. Any excess precursor is then purged from the chamber. Subsequently, a second precursor, typically an oxidant like water or ozone, is introduced. aalto.fi This second precursor reacts with the surface-adsorbed titanium species to form a layer of TiO₂ and regenerate the surface functional groups for the next cycle.
The growth per cycle (GPC) is a key parameter in ALD and depends on the precursor chemistry, substrate temperature, and pulse/purge times. scispace.com For titanium isopropoxide and water, a GPC of approximately 0.068 nm/cycle has been reported at 160 °C. scispace.com The temperature window for the ALD process is critical; it must be high enough to ensure sufficient precursor reactivity but low enough to prevent thermal decomposition of the precursor and ensure self-limiting growth. aalto.fi
The suitability of a compound as an ALD precursor is heavily dependent on its physical properties, particularly its volatility and thermal stability.
Volatility: The precursor must have a sufficiently high vapor pressure at a moderate temperature to allow for efficient transport into the ALD reactor in the gas phase. This ensures that the substrate surface can be saturated with the precursor in a reasonable amount of time.
Thermal Stability: The precursor must be thermally stable within the ALD temperature window. ajchem-a.com If the precursor decomposes on the substrate surface, it leads to a chemical vapor deposition (CVD)-like growth mode, which compromises the self-limiting nature of ALD and results in poor film uniformity and conformality. For example, some titanium precursors may start to decompose at temperatures as low as 140°C. ajchem-a.com The ideal precursor is reactive with the surface but does not self-decompose at the deposition temperature.
The design of new precursors often aims to enhance thermal stability without sacrificing volatility and reactivity. rsc.org For instance, modifying the ligands attached to the titanium center can increase the maximum process temperature. rsc.org
Table 2: Key Characteristics for Titanium ALD Precursors
| Characteristic | Importance in ALD | Desired Property |
|---|---|---|
| Volatility | Ensures efficient gas-phase transport to the substrate. | Sufficient vapor pressure at a low to moderate temperature. |
| Thermal Stability | Prevents uncontrolled CVD-like growth. ajchem-a.com | Stable within the ALD temperature window, no self-decomposition. ajchem-a.com |
| Reactivity | Enables self-limiting surface reactions with the co-reactant. | High reactivity with surface sites but not with itself. |
| Byproducts | Reaction byproducts must be volatile and non-corrosive. | Easily removed from the reactor by purging. |
Heterometallic Alkoxides as Single-Source Precursors for Mixed Metal Oxides
Mixed metal oxides, which contain two or more different metal cations, offer a vast range of properties and applications in areas such as catalysis, electronics, and magnetism. Synthesizing these materials with high homogeneity at the atomic level can be challenging. Using a mixture of individual metal precursors can lead to phase segregation due to differences in hydrolysis and condensation rates.
Heterometallic alkoxides, which are single molecules containing two or more different metal atoms linked by oxo or alkoxy bridges, offer an elegant solution to this problem. By using a single-source precursor, the desired stoichiometry of the metals is already fixed at the molecular level. This pre-defined arrangement can be transferred to the final solid-state oxide material upon thermal decomposition or sol-gel processing, leading to much greater homogeneity than is achievable from a mixture of precursors. ijnrd.org
The synthesis of mixed metal oxides like W-TiO₂ or CeO₂-TiO₂ has been explored using various methods, including co-precipitation and sol-gel routes with multiple precursors. mdpi.comnih.gov The development of heterometallic alkoxide precursors, such as those combining 3d transition metals and lanthanides, provides a pathway to complex perovskite-type materials like LaMnO₃ and PrCoO₃. nih.gov These single-source precursors undergo thermal decomposition, ideally leading to the selective formation of the desired mixed-metal oxide phase. nih.gov This approach offers a powerful platform for creating advanced materials with precisely controlled compositions and properties. ijnrd.org
Hypergolic Synthesis of Inorganic Materials
Hypergolic materials synthesis is an emerging preparative technique in materials science that utilizes the spontaneous and energetic reactions between a fuel and an oxidizer to produce a variety of nanomaterials. This method is inspired by hypergolic propellants used in rocketry, where two components ignite upon contact without an external ignition source. This approach offers a rapid and energy-saving alternative to conventional synthesis methods, which often require high temperatures and external heating. The reactions are thermodynamically favored and can lead to the formation of carbon-based and inorganic materials with useful properties at ambient conditions.
While a broad range of precursors can be employed, organometallic compounds, including those of titanium, have been explored for the synthesis of inorganic materials. The general principle involves the selection of a suitable organometallic precursor (the fuel) and a strong oxidizer. Upon contact, the hypergolic reaction initiates, leading to the rapid formation of the desired inorganic material, often in a nanostructured form.
One of the key advantages of this method is its versatility in producing different types of inorganic materials, including metal oxides. For instance, the hypergolic ignition of specific titanium-containing precursors with a potent oxidizer like fuming nitric acid (HNO₃) results in the synthesis of titanium dioxide (TiO₂). This technique has been shown to produce titania nanoparticles with mixed crystalline phases, which can be beneficial for applications such as photocatalysis.
The hypergolic synthesis of inorganic materials is not limited to titanium compounds; other metallocenes and metal amides have also been successfully used to produce a range of inorganic nanostructures. The resulting materials often exhibit unique morphologies and properties due to the rapid and energetic nature of the synthesis process.
A notable example of this synthesis route involves the hypergolic reaction between titanocene (B72419) dichloride and fuming nitric acid. This reaction yields titania nanoparticles composed of both anatase and rutile phases. The as-synthesized material also contains a residual carbon component from the cyclopentadienyl (B1206354) ligands of the precursor.
Another demonstrated precursor for the hypergolic synthesis of titania is titanium(IV) dimethylamide. Its ignition with fuming nitric acid also produces TiO₂ nanoparticles. The characteristics of the final material, such as the crystal phase ratio and surface area, are influenced by the specific precursor and reaction conditions.
The research in this area highlights the potential of hypergolic reactions as a novel tool for the facile and rapid synthesis of advanced inorganic materials. The properties of the materials can be tailored by the choice of the precursor and oxidizer, opening up new possibilities for materials design and discovery.
Conclusion and Future Research Directions
Summary of Key Research Findings on Cyclohexanolate;Titanium(4+)
Direct and detailed research singling out cyclohexanolate;titanium(4+), also known as titanium(IV) cyclohexanolate, is limited in publicly accessible scientific literature. However, based on the extensive research into other titanium(IV) alkoxides, particularly those with bulky secondary alcohol ligands, key characteristics and synthetic routes can be inferred.
Synthesis: The primary methods for synthesizing titanium alkoxides are well-established and would be applicable for titanium(IV) cyclohexanolate. These include:
Reaction of Titanium Tetrachloride with Cyclohexanol (B46403): This method involves the reaction of titanium tetrachloride (TiCl₄) with four equivalents of cyclohexanol. A base, such as ammonia (B1221849) or a tertiary amine like triethylamine, is typically required to neutralize the hydrochloric acid byproduct.
Alcohol Exchange (Alcoholysis): A more common and often cleaner route is the alcohol exchange reaction. This involves reacting a common titanium alkoxide precursor, such as titanium(IV) isopropoxide or ethoxide, with an excess of cyclohexanol. The equilibrium is driven forward by distilling the lower-boiling alcohol (isopropanol or ethanol) from the reaction mixture.
Structural Characteristics: Like other titanium alkoxides with sterically demanding ligands, titanium(IV) cyclohexanolate is expected to have a low tendency to form high-order oligomers in solution, likely existing as a monomer or dimer. Its reactivity is dominated by the high positive charge of the titanium(IV) center, making it a strong Lewis acid and highly susceptible to hydrolysis, even by atmospheric moisture. This reaction typically leads to the formation of titanium-oxo clusters and ultimately titanium dioxide (TiO₂).
Emerging Trends in Titanium(IV) Alkoxide Chemistry
The field of titanium(IV) alkoxide chemistry is dynamic, with several key trends shaping its future research directions. These trends provide a roadmap for potential investigations into compounds like titanium(IV) cyclohexanolate.
Advanced Catalytic Systems: A significant area of research is the development of sophisticated, single-site catalysts for olefin polymerization. By modifying the alkoxide ligands, researchers can fine-tune the electronic and steric environment around the titanium center, thereby controlling polymer properties like molecular weight and tacticity. The use of activators such as organoaluminum compounds (e.g., Et₂AlCl) and organomagnesium reagents (e.g., Bu₂Mg) with titanium alkoxides creates highly active catalytic systems. nih.gov
Precursors for Advanced Materials: Titanium alkoxides are crucial precursors in sol-gel processes for creating advanced materials. A major trend is the synthesis of well-defined titanium-oxo clusters (TOCs). nih.govrsc.org These atomically precise nanoclusters serve as molecular models for titanium dioxide surfaces and exhibit unique catalytic and photophysical properties. Recent advancements include the synthesis of "black titanium-oxo clusters" with ultralow band gaps and exceptional stability, achieved by using specific organic ligands like catecholates. rsc.orgnih.gov
Mixed-Metal Catalysts: There is growing interest in heterobimetallic systems that combine titanium alkoxides with other metal compounds, such as tin carboxylates. bohrium.comresearchgate.net These mixed-metal catalysts can exhibit synergistic effects, leading to enhanced activity and stability in reactions like polyesterification compared to the individual components. bohrium.comresearchgate.net
The table below summarizes the catalytic activity of various titanium(IV) alkoxide complexes in ethylene (B1197577) polymerization, illustrating the influence of the ligand structure.
| Precatalyst | Activator System | Polymerization Temperature (°C) | Activity (kg PE / (mol Ti·h·atm)) | Reference |
| Titanium(IV) isopropoxide with diolate ligand 1 | {Et₂AlCl + Bu₂Mg} | 50 | up to 3300 | nih.gov |
| Dichlorotitanium-alkoxide complex | MAO | - | up to 750 | nih.gov |
| Titanium(IV) isopropoxide | {Et₂AlCl + Bu₂Mg} | - | Active | nih.gov |
Unexplored Avenues in Synthesis and Mechanistic Understanding
Despite decades of research, significant gaps remain in the fundamental understanding of titanium(IV) alkoxide chemistry, presenting numerous opportunities for future investigation.
Mixed-Ligand Systems: The synthesis and characterization of mixed-ligand complexes containing cyclohexanolate alongside other functional groups (e.g., diolates, carboxylates, or chiral ligands) is an underexplored area. Such systems could offer tailored properties for specific catalytic applications.
Mechanistic Insights: While the general mechanisms of reactions like polymerization and hydrolysis are known, detailed kinetic and computational studies are needed to understand the precise role of bulky alkoxide ligands. researchgate.net Probing the transition states and the nature of the active catalytic species in reactions involving titanium(IV) cyclohexanolate could lead to more rational catalyst design. nih.gov The mechanism of how low-valent titanium intermediates are stabilized and participate in redox catalytic cycles is a key area of ongoing study. nih.gov
Controlled Hydrolysis and Cluster Formation: A major challenge is controlling the rapid hydrolysis of titanium alkoxides to form specific, well-defined titanium-oxo clusters rather than amorphous TiO₂. researchgate.net Investigating the controlled, stepwise hydrolysis of titanium(IV) cyclohexanolate could provide a pathway to novel clusters with unique structures and properties, potentially stabilized by the bulky cyclohexyl groups. google.com
Novel Synthetic Methodologies: Exploring alternative synthetic routes, such as solid-phase synthesis or mechanochemistry, could lead to the efficient and solvent-minimized production of titanium(IV) cyclohexanolate and related clusters. rsc.org
Potential for Novel Catalytic Systems and Transformative Reactions
The unique steric profile of the cyclohexanolate ligand suggests that titanium(IV) cyclohexanolate could be a valuable component in novel catalytic systems.
Stereoselective Polymerization: The steric bulk of the cyclohexanolate ligand could be harnessed to influence the stereochemistry of polymerization reactions. For example, in the ring-opening polymerization of lactide to produce polylactic acid (PLA), the ligand's shape can affect the polymer's tacticity (isotactic vs. heterotactic), which in turn influences its material properties. researchgate.netnih.gov
Asymmetric Catalysis: If chiral versions of cyclohexanol (e.g., substituted cyclohexanols) were used to synthesize the corresponding titanium alkoxide, these chiral catalysts could be employed in asymmetric synthesis. Potential applications include enantioselective epoxidations, aldol (B89426) additions, and other carbon-carbon bond-forming reactions where the titanium center acts as a chiral Lewis acid.
Heterogeneous Catalysis: Titanium(IV) cyclohexanolate could be grafted onto solid supports like silica (B1680970) or polymers. This would create a heterogeneous catalyst, potentially offering enhanced stability, easier separation from reaction products, and improved recyclability compared to its homogeneous counterpart.
Oxidative Catalysis: Titanium-based catalysts, particularly titanium-oxo clusters derived from alkoxides, have shown exceptional activity in oxidative desulfurization (ODS) of fuels using hydrogen peroxide as an oxidant. rsc.org Titanium(IV) cyclohexanolate could serve as a precursor to form highly active ODS catalysts, where the binuclear titanium sites play a crucial role in activating H₂O₂. rsc.org
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
